Neocinchophen
描述
Structure
3D Structure
属性
CAS 编号 |
485-34-7 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
ethyl 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-22-19(21)16-12-18(14-7-5-4-6-8-14)20-17-10-9-13(2)11-15(16)17/h4-12H,3H2,1-2H3 |
InChI 键 |
BUDBHJPMAKXMLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide on the Core Mechanism of Action of Neocinchophen for Gout
Executive Summary
Gout is an inflammatory arthritis driven by the deposition of monosodium urate (MSU) crystals, which results from chronic hyperuricemia. Neocinchophen, a derivative of cinchophen, is understood to address the pathophysiology of gout through a dual mechanism of action. Primarily, it functions as a uricosuric agent by inhibiting the renal reabsorption of uric acid. Concurrently, it is hypothesized to possess anti-inflammatory properties by modulating the innate immune response to MSU crystals. This technical guide provides a detailed examination of these core mechanisms, presenting the underlying signaling pathways, quantitative data from analogous compounds, and the detailed experimental protocols required to validate these actions for this compound.
Uricosuric Mechanism: Inhibition of Renal Urate Transporter 1 (URAT1)
The primary driver of hyperuricemia in approximately 90% of gout patients is the insufficient renal excretion of uric acid.[1] The kidneys play a central role in maintaining urate homeostasis, with a complex interplay of transporters facilitating its secretion and reabsorption.
The Role of URAT1 in Urate Homeostasis
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is the most critical protein involved in this process.[2][3] It is located on the apical membrane of renal proximal tubule cells and is responsible for reabsorbing about 90% of the uric acid filtered by the glomeruli.[2][3] URAT1 functions as an anion exchanger, mediating the re-entry of urate from the tubular lumen into the epithelial cells in exchange for intracellular organic anions such as lactate.[3] Other transporters, including the ATP-binding cassette sub-family G member 2 (ABCG2) on the apical membrane and Organic Anion Transporters 1 and 3 (OAT1/OAT3) on the basolateral membrane, also contribute to the secretory pathway of uric acid.[4][5]
Proposed Mechanism of this compound
This compound is hypothesized to exert its uricosuric effect by competitively inhibiting URAT1. By binding to the transporter, it blocks the reabsorption of uric acid, leading to increased urinary excretion (uricosuria) and a subsequent reduction in serum uric acid (sUA) levels. This mechanism is shared by other uricosuric agents, including benzbromarone (B1666195) and lesinurad.[1][2]
Quantitative Data: Potency of Representative URAT1 Inhibitors
While specific quantitative data for this compound is not widely available in recent literature, the following table summarizes the inhibitory potency of other well-characterized URAT1 inhibitors to provide a benchmark for evaluating potential efficacy.
| Compound | Target | Assay System | IC₅₀ | Reference |
| Verinurad | hURAT1 | hURAT1-expressing HEK293 cells | 25 nM | [6] |
| URAT1 inhibitor 6 | hURAT1 | hURAT1-expressing HEK293 cells | 35 nM | [7] |
| Benzbromarone | hURAT1 | hURAT1-expressing HEK293 cells | 280 nM | [7] |
| Lesinurad | hURAT1 | hURAT1-expressing HEK293 cells | 7.18 µM | [7] |
| Benzarone | hURAT1 | hURAT1-expressing HEK293 cells | 2.8 µM | [8] |
Experimental Protocol: In Vitro URAT1 Inhibition Assay
This protocol describes a robust cell-based assay to determine the inhibitory activity of a test compound, such as this compound, against the human URAT1 transporter.[6][7][9]
1.4.1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293) and mock-transfected HEK293 cells (for background control).
-
Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer, pH 7.4.
-
Substrate: [¹⁴C]uric acid.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Controls: Benzbromarone, Lesinurad.
-
Equipment: 24-well or 96-well cell culture plates, liquid scintillation counter, cell lysis buffer.
1.4.2. Procedure
-
Cell Culture and Plating:
-
Culture hURAT1-HEK293 and mock-transfected cells at 37°C in a 5% CO₂ incubator.
-
Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight to form a confluent monolayer.[7]
-
-
Assay Execution:
-
Aspirate the culture medium and wash the cell monolayers twice with 500 µL of pre-warmed (37°C) assay buffer.
-
Add 200 µL of assay buffer containing various concentrations of this compound (or positive controls/vehicle) to the appropriate wells.
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in the assay buffer to a final concentration of ~20 µM.[7]
-
Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid solution to each well.
-
Incubate at 37°C for a predetermined time within the linear uptake range (typically 5-10 minutes).[6][7]
-
-
Termination and Lysis:
-
Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with 500 µL of ice-cold assay buffer.
-
Lyse the cells by adding 300 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.[7]
-
-
Quantification and Data Analysis:
-
Transfer the cell lysate to a scintillation vial and add 4 mL of scintillation cocktail.
-
Measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where: U = CPM in hURAT1 cells with test compound, Uc = CPM in hURAT1 cells with vehicle, U₀ = CPM in mock-transfected cells.[7]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Anti-inflammatory Mechanism: Inhibition of the NLRP3 Inflammasome
The acute, painful flares characteristic of gout are the result of a potent inflammatory response to MSU crystals in the joints.[10] This process is primarily mediated by the NLRP3 inflammasome, a key component of the innate immune system.
The Role of the NLRP3 Inflammasome in Gouty Inflammation
NLRP3 inflammasome activation is a two-step process:[11][12]
-
Priming (Signal 1): Initiated by signals such as those from Toll-like receptors (e.g., LPS), leading to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[12]
-
Activation (Signal 2): Triggered by diverse stimuli, including MSU crystals. This leads to the assembly of the inflammasome complex, consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector pro-caspase-1.[11][12]
This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted, driving neutrophil recruitment and intense inflammation.[12][13]
Proposed Mechanism of this compound
This compound is proposed to exert its anti-inflammatory effects by interfering with the activation or assembly of the NLRP3 inflammasome. This mechanism is analogous to that of colchicine (B1669291), which disrupts microtubule function required for inflammasome activation.[14][15] By inhibiting this pathway, this compound would reduce the maturation and secretion of IL-1β, thereby dampening the inflammatory cascade triggered by MSU crystals.
Quantitative Data: Potency of a Representative NLRP3 Inhibitor
To illustrate how the inhibitory potential against the NLRP3 inflammasome is quantified, the following table presents IC₅₀ data for a known experimental inhibitor.
| Compound | Cell Type | Activator | Measured Endpoint | IC₅₀ (µM) | Reference |
| Nlrp3-IN-21 | BMDMs | ATP | IL-1β Release | 0.02 | [11] |
| Nlrp3-IN-21 | BMDMs | Nigericin | IL-1β Release | 0.03 | [11] |
| Nlrp3-IN-21 | BMDMs | MSU Crystals | IL-1β Release | 0.04 | [11] |
| Nlrp3-IN-21 | THP-1 cells | ATP | IL-1β Release | 0.05 | [11] |
| Nlrp3-IN-21 | THP-1 cells | Nigericin | IL-1β Release | 0.06 | [11] |
| Nlrp3-IN-21 | THP-1 cells | MSU Crystals | IL-1β Release | 0.08 | [11] |
Experimental Protocol: In Vitro IL-1β Release Assay
This protocol details the methodology for assessing the ability of a test compound, such as this compound, to inhibit NLRP3 inflammasome activation in macrophages.[11][16][17]
1.4.1. Materials and Reagents
-
Cell Type: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice or human THP-1 monocytes differentiated into macrophages.
-
Culture Medium: DMEM with 10% FBS, 20 ng/mL M-CSF (for BMDMs).
-
Priming Agent: Lipopolysaccharide (LPS).
-
Activating Agent: Monosodium urate (MSU) crystals, ATP, or Nigericin.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: MCC950 or other known NLRP3 inhibitor.
-
Analysis: Mouse or human IL-1β ELISA kit.
1.4.2. Procedure
-
Cell Culture and Seeding:
-
Differentiate bone marrow cells into BMDMs over 7 days using M-CSF.
-
Seed BMDMs in 96-well plates at an appropriate density and allow them to adhere.
-
-
Priming (Signal 1):
-
Prime the macrophages with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[11]
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of this compound (or controls) to the cells.
-
Pre-treat the cells with the inhibitor for 1 hour.[11]
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an activator directly to the wells (e.g., 150 µg/mL MSU crystals for 6 hours, or 5 mM ATP for 30 minutes).[11]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet any cells or debris.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Integrated Experimental Workflow
The evaluation of a dual-action compound like this compound requires a structured workflow, progressing from high-throughput in vitro screens to more complex in vivo models.
Conclusion
The therapeutic potential of this compound for the management of gout is rooted in a compelling dual mechanism of action. Its primary uricosuric effect, mediated by the inhibition of the URAT1 transporter, directly addresses the underlying metabolic cause of the disease—hyperuricemia. Its secondary, anti-inflammatory action, hypothesized to involve the suppression of the NLRP3 inflammasome, targets the acute, painful symptoms of a gout flare. The experimental protocols detailed in this guide provide a clear and robust framework for the definitive characterization of these mechanisms, enabling the quantitative assessment of this compound's potency and its further development as a targeted gout therapy.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 17. Assay of Inflammasome Activation [bio-protocol.org]
Synthesis of Novel Neocinchophen Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neocinchophen, or 2-phenyl-quinoline-4-carboxylic acid, and its derivatives represent a significant class of quinoline (B57606) compounds that have garnered substantial interest in medicinal chemistry. Historically recognized for its uricosuric and anti-inflammatory properties, the this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, with a focus on the Doebner reaction for the formation of the core quinoline structure, followed by various chemical modifications. Detailed experimental protocols, quantitative data from characterization and biological evaluations, and visual representations of synthetic workflows are presented to aid researchers in the design and execution of their own synthetic strategies.
Introduction
Quinoline-4-carboxylic acids are a privileged structural motif in drug discovery, known to exhibit diverse pharmacological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] this compound, a prominent member of this family, provides a foundational structure for modification to enhance potency, selectivity, and pharmacokinetic profiles. The synthesis of novel derivatives typically involves the construction of the 2-phenyl-quinoline-4-carboxylic acid core, followed by functionalization of the carboxylic acid group or the phenyl ring.
Core Synthesis via the Doebner Reaction
A robust and widely utilized method for the synthesis of the this compound core is the Doebner reaction.[3][4][5] This reaction involves the condensation of an aniline (B41778), an aldehyde (in this case, benzaldehyde (B42025) or a derivative), and pyruvic acid.
Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid (1)[1]
-
Reactants: Aniline (20 mmol), 2-nitrobenzaldehyde (B1664092) (20 mmol), pyruvic acid (30 mmol), ethanol (B145695) (30 mL), trifluoroacetic acid (0.1 mL).
-
Procedure:
-
A mixture of aniline and 2-nitrobenzaldehyde in ethanol is refluxed for 1 hour.
-
Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.
-
The mixture is further refluxed for 12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water with vigorous stirring.
-
The resulting solid product is filtered and treated with an aqueous solution of potassium carbonate (K₂CO₃) to basify the solution, followed by filtration.
-
The filtrate is then acidified with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
The crude product is filtered, washed with water, and purified by crystallization from ethanol to yield the pure 2-(2-nitrophenyl)quinoline-4-carboxylic acid.
-
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of the this compound core is a prime site for derivatization, commonly through the formation of amides and esters. These modifications can significantly impact the compound's biological activity and physicochemical properties.
Synthesis of Amide Derivatives
The synthesis of amide derivatives typically proceeds through an initial activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine.
-
Step 1: Acyl Chloride Formation
-
2-Phenyl-quinoline-4-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 3-4 hours.
-
The excess SOCl₂ is removed under reduced pressure to yield the crude 2-phenyl-quinoline-4-carbonyl chloride.
-
-
Step 2: Amidation
-
The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath, and the desired amine (e.g., a substituted aniline) and a base (e.g., triethylamine) are added.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to afford the final amide derivative.
-
Synthesis of Hydrazide and Hydroxamic Acid Derivatives
For applications such as histone deacetylase (HDAC) inhibition, the carboxylic acid can be converted into zinc-binding groups like hydrazides and hydroxamic acids.[6][7]
Quantitative Data
The following tables summarize the characterization and biological activity data for a selection of synthesized this compound derivatives.
Table 1: Characterization Data for Selected this compound Derivatives
| Compound ID | Molecular Formula | Method of Synthesis | Characterization | Reference |
| 1 | C₁₆H₁₀N₂O₄ | Doebner Reaction | ¹H-NMR, ¹³C-NMR, HRMS | [1] |
| B29 | C₁₆H₁₂N₂O₂ | Pfitzinger Reaction | ¹H-NMR, HRMS | [6] |
| 5a₄ | C₂₃H₁₉N₃O | Amidation | ¹H-NMR, ¹³C-NMR, HRMS | [8] |
| 5a₇ | C₂₁H₂₁N₃O₂ | Amidation | ¹H-NMR, ¹³C-NMR, HRMS | [8] |
| D28 | C₂₉H₂₉N₅O₃ | Multi-step synthesis | Not specified | [6] |
Note: For detailed spectroscopic data (chemical shifts, coupling constants, etc.), please refer to the cited literature.
Table 2: Biological Activity Data for Selected this compound Derivatives
| Compound ID | Biological Target/Assay | Activity (MIC or IC₅₀) | Reference |
| 5a₄ | Staphylococcus aureus | MIC: 64 µg/mL | [8] |
| 5a₄ | Bacillus subtilis | Moderate Inhibition | [1] |
| 5a₇ | Escherichia coli | MIC: 128 µg/mL | [8] |
| D28 | HDAC3 | IC₅₀: 24.45 µM | [6][7] |
| D29 | HDAC3 | Significant Selectivity | [6] |
Visualized Workflows and Pathways
Diagram 1: General Synthetic Workflow for this compound Derivatives
Caption: Synthetic and evaluation workflow for novel this compound derivatives.
Diagram 2: Hypothetical Signaling Pathway for Anti-Inflammatory Action
Caption: Representative NF-κB signaling pathway potentially targeted by anti-inflammatory this compound derivatives.
Conclusion
The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. The synthetic routes, particularly those employing the Doebner reaction, are well-established and allow for the generation of a diverse library of derivatives. By modifying the carboxylic acid functionality, researchers can tune the biological activity of these compounds to target a range of diseases, from bacterial infections to cancer. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel this compound derivatives.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. iipseries.org [iipseries.org]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity Screening of Neocinchophen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocinchophen, the ethyl ester of 6-methyl-2-phenylquinoline-4-carboxylic acid, is a synthetic compound historically used as an analgesic and for the treatment of gout.[1] As a derivative of cinchophen (B1669042), it shares similar pharmacological properties, including anti-inflammatory and uricosuric activities. However, concerns regarding its potential for hepatotoxicity have limited its clinical use. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on the screening methods and experimental protocols relevant to its anti-inflammatory, uricosuric, and hepatotoxic effects. The information presented herein is intended to support researchers and drug development professionals in understanding the pharmacological profile of this class of compounds.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its parent compound, cinchophen, are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.
Data Presentation: Cyclooxygenase Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound(s) |
| This compound | Data not available | Data not available | Data not available | |
| Cinchophen | Non-selective inhibitor; specific IC50 values not consistently reported. | Non-selective inhibitor; specific IC50 values not consistently reported. | Not applicable | |
| Ibuprofen | ~15 | ~25 | ~0.6 | Non-selective NSAID |
| Celecoxib | ~10 | ~0.04 | ~250 | COX-2 selective NSAID |
Note: The IC50 values for reference compounds can vary depending on the specific assay conditions.
Experimental Protocols
1.2.1. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by purified COX-1 or COX-2 enzymes. The amount of PGH2 produced is quantified, typically using an enzyme immunoassay (EIA) or by detecting a fluorescent or colorimetric product generated from the peroxidase activity of the COX enzyme.
Detailed Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. The enzymes are typically stored at -80°C and diluted to the desired concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) just before use.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of test concentrations.
-
Assay Procedure (Peroxidase-based):
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add 10 µL of the test compound (this compound) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental workflow for the in vitro COX inhibition assay.
Signaling Pathways in Inflammation
Non-steroidal anti-inflammatory drugs (NSAIDs) can modulate inflammatory signaling pathways beyond direct COX inhibition. The NF-κB and MAPK pathways are central to the inflammatory response. While direct evidence for this compound's action on these pathways is lacking, understanding their role provides a framework for future investigation.
1.3.1. NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of pro-inflammatory gene expression.
Simplified NF-κB signaling pathway in inflammation.
1.3.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in the cellular response to inflammatory stimuli.
General overview of the MAPK signaling pathway.
Uricosuric Activity
This compound's utility in the treatment of gout stems from its uricosuric effect, which involves the inhibition of uric acid reabsorption in the kidneys. The primary molecular target for this action is the urate transporter 1 (URAT1).
Data Presentation: URAT1 Inhibition
| Compound | URAT1 IC50/Ki | Assay Type | Reference Compound(s) |
| This compound | Data not available | ||
| Probenecid | ~50 µM (IC50) | In vitro [¹⁴C]-uric acid uptake | Standard uricosuric agent |
| Benzbromarone | ~0.3 µM (IC50) | In vitro [¹⁴C]-uric acid uptake | Potent uricosuric agent |
| Lesinurad | ~7 µM (IC50) | In vitro [¹⁴C]-uric acid uptake | Selective URAT1 inhibitor |
Experimental Protocols
2.2.1. In Vitro URAT1 Inhibition Assay
This cell-based assay is used to determine the potency of a compound in inhibiting URAT1-mediated uric acid transport.
Principle: Cells overexpressing human URAT1 (hURAT1) are used to measure the uptake of radiolabeled uric acid. A reduction in uric acid uptake in the presence of a test compound indicates inhibition of URAT1.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably or transiently expressing hURAT1 are cultured in appropriate media.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO, followed by serial dilutions in assay buffer.
-
Assay Procedure:
-
Seed the hURAT1-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound) at various concentrations or a known URAT1 inhibitor (e.g., probenecid) as a positive control to the wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a solution containing [¹⁴C]-labeled uric acid.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uric acid uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Workflow for the in vitro URAT1 inhibition assay.
Mechanism of Uricosuric Action
The following diagram illustrates the role of URAT1 in renal urate reabsorption and the mechanism of action of uricosuric agents.
Inhibition of URAT1 by this compound increases uric acid excretion.
Hepatotoxicity
A significant concern with the use of cinchophen and its derivatives, including this compound, is the risk of drug-induced liver injury (DILI). The mechanisms underlying this toxicity are thought to involve the formation of reactive metabolites and mitochondrial dysfunction.
Data Presentation: Hepatotoxicity Markers
Quantitative data on this compound-induced hepatotoxicity is sparse. In vitro studies typically measure cell viability (IC50) in liver cell lines, while in vivo studies monitor serum levels of liver enzymes.
| Assay Type | Endpoint | This compound | Reference Hepatotoxin |
| In Vitro Cell Viability | IC50 in HepG2 cells | Data not available | Acetaminophen: ~5-10 mM |
| In Vivo (Rodent Model) | Serum ALT/AST levels | Data not available | Acetaminophen (toxic dose): Significant elevation |
Experimental Protocols
3.2.1. In Vitro Hepatotoxicity Assay (Cell Viability)
This assay assesses the cytotoxic effect of a compound on liver cells.
Principle: The viability of cultured liver cells (e.g., primary human hepatocytes or HepG2 cells) is measured after exposure to the test compound. A decrease in cell viability indicates potential hepatotoxicity.
Detailed Methodology:
-
Cell Culture: Culture HepG2 cells or primary hepatocytes in a suitable medium in 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
3.2.2. Reactive Metabolite Trapping Assay
This assay is designed to detect the formation of reactive electrophilic metabolites.
Principle: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) in the presence of a trapping agent, such as glutathione (B108866) (GSH). Reactive metabolites formed will covalently bind to GSH, and the resulting adducts can be detected by mass spectrometry.
Detailed Methodology:
-
Incubation: Incubate this compound with human or rat liver microsomes, an NADPH-generating system (to support P450 activity), and glutathione in a suitable buffer.
-
Sample Preparation: After incubation, stop the reaction (e.g., by adding a cold organic solvent) and centrifuge to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify potential GSH adducts of this compound metabolites.
Proposed Mechanisms of Hepatotoxicity
The hepatotoxicity of cinchophen-related compounds is believed to be multifactorial.
Potential pathways leading to this compound-induced liver injury.
Conclusion
This compound exhibits a pharmacological profile characterized by anti-inflammatory and uricosuric activities, which are likely mediated through the inhibition of COX enzymes and the URAT1 transporter, respectively. However, the potential for hepatotoxicity remains a significant concern and is an important area of investigation. This technical guide has provided an overview of the key biological activities of this compound and has detailed the experimental protocols necessary for their screening and characterization. While quantitative data for this compound itself is limited, the provided frameworks and comparative data for related compounds offer a solid foundation for further research into this and similar chemical scaffolds. A thorough understanding of the mechanisms of action and toxicity is crucial for the development of safer and more effective therapeutic agents.
References
Exploring the Structure-Activity Relationship of Neocinchophen Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of Neocinchophen analogues, focusing on their synthesis, anti-inflammatory activity, and mechanisms of action. This compound, a 2-phenyl-6-methyl-quinoline-4-carboxylic acid ethyl ester, and its derivatives have been a subject of interest for their potential as anti-inflammatory agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Core Concepts in the Structure-Activity Relationship of this compound Analogues
The biological activity of this compound analogues is intrinsically linked to their chemical structure. Modifications to the quinoline (B57606) core, the phenyl group at the 2-position, and the carboxylic acid at the 4-position can significantly influence their anti-inflammatory potency and selectivity. Key determinants of activity include the nature and position of substituents on the quinoline and phenyl rings, which can affect the molecule's ability to interact with biological targets such as cyclooxygenase (COX) enzymes.
Data Presentation: Quantitative Inhibition of Cyclooxygenase Enzymes
The anti-inflammatory effects of many this compound analogues are attributed to their ability to inhibit COX enzymes, which are crucial in the biosynthesis of prostaglandins. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of novel quinoline derivatives, providing a quantitative basis for understanding their structure-activity relationships.[1]
| Compound | R | R1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 12c | H | 4-Cl | >100 | 0.10 | >1000 |
| 14a | H | 4-F | >100 | 0.11 | >909 |
| 14b | H | 4-Cl | >100 | 0.11 | >909 |
| 20a | H | 4-OCH3 | >100 | 0.15 | >667 |
| 5c | Cl | - | 1.25 | 0.25 | 5 |
| 11b | H | 4-CH3 | 10.5 | 1.2 | 8.75 |
| 11c | Cl | 4-CH3 | 8.7 | 0.9 | 9.67 |
| 21a | Cl | 4-OCH3 | 12.3 | 1.1 | 11.18 |
| Celecoxib | - | - | >100 | 0.30 | >333 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound analogues.
Synthesis of Quinoline Derivatives
A common and versatile method for synthesizing the quinoline-4-carboxylic acid core of this compound and its analogues is the Pfitzinger reaction . This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base.
General Procedure for Pfitzinger Reaction:
-
Reaction Setup: A mixture of isatin (1.0 eq.) and the appropriate α-methylene ketone (1.2 eq.) is prepared in a suitable solvent, typically ethanol (B145695) or a mixture of ethanol and water.
-
Base Addition: A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (3.0 eq.), is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-substituted quinoline-4-carboxylic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 is a key indicator of their anti-inflammatory potential.
Protocol for Fluorometric COX Inhibition Assay:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: Test compounds and reference inhibitors (e.g., Celecoxib for COX-2 selectivity, SC-560 for COX-1 selectivity, and Indomethacin as a non-selective inhibitor) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Reaction Mixture: In a 96-well black microplate, the reaction mixture is prepared containing the COX enzyme, a fluorometric probe (e.g., ADHP), heme (as a cofactor), and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 535/587 nm) over time using a fluorometric plate reader.
-
Data Analysis: The percent inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined by plotting the percent inhibition against the logarithm of the test compound concentration and performing a non-linear regression analysis. The Selectivity Index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound analogues.
Signaling Pathways
Caption: Inhibition of the COX pathway by a selective this compound analogue.
Caption: Putative inhibition of the NF-κB signaling pathway.
Experimental Workflows
References
Neocinchophen as a Potential URAT1 Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of uric acid homeostasis, responsible for approximately 90% of urate reabsorption in the kidneys.[2][3] Consequently, inhibition of URAT1 is a primary therapeutic strategy for managing hyperuricemia and gout.[2][4] This technical guide explores the potential of neocinchophen as a URAT1 inhibitor. While direct extensive research on this compound's URAT1 inhibitory activity is emerging, this document provides a comprehensive framework for its evaluation, drawing upon established methodologies and data from well-characterized URAT1 inhibitors. This guide details the molecular basis of URAT1 inhibition, experimental protocols for in vitro and in vivo assessment, and data presentation strategies to facilitate the systematic investigation of this compound as a potential treatment for gout.
Introduction to URAT1 and Its Role in Hyperuricemia
Uric acid is the final product of purine (B94841) metabolism in humans.[5] While it can act as an antioxidant, its overproduction or insufficient excretion leads to hyperuricemia.[6] The kidneys play a crucial role in maintaining urate balance, with about two-thirds of urate being excreted renally.[6] However, a significant portion of filtered urate is reabsorbed back into the bloodstream, a process largely mediated by URAT1.[2][3]
URAT1 is a transmembrane protein located on the apical membrane of proximal tubule epithelial cells in the kidneys.[3][7] It functions as an organic anion exchanger, facilitating the reabsorption of urate from the tubular fluid in exchange for intracellular anions like lactate (B86563) and nicotinate.[8][9] The critical role of URAT1 in urate homeostasis is underscored by the fact that individuals with nonfunctional mutations in the SLC22A12 gene often present with hypouricemia due to increased renal excretion of uric acid.[2] This makes URAT1 an attractive target for uricosuric drugs, which aim to lower serum uric acid levels by promoting its excretion.[4][5]
Mechanism of URAT1 Inhibition
Clinically relevant URAT1 inhibitors, such as benzbromarone (B1666195) and lesinurad, act by binding to the transporter, thereby obstructing the passage of uric acid.[10] Cryo-electron microscopy studies have revealed that these inhibitors typically bind to the inward-facing conformation of URAT1, stabilizing it and preventing the conformational changes necessary for urate transport.[2][11][12] This non-competitive inhibition mechanism effectively blocks urate reabsorption, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[2][10] It is hypothesized that this compound, if it proves to be a URAT1 inhibitor, will likely follow a similar mechanism of action.
Signaling Pathway of URAT1-Mediated Urate Reabsorption
Caption: URAT1-mediated urate reabsorption and potential inhibition by this compound.
Quantitative Data for URAT1 Inhibitors
The following tables present a compilation of inhibitory activities for known URAT1 inhibitors. These tables can serve as a template for organizing and comparing data obtained for this compound.
Table 1: In Vitro Inhibitory Activity of Various Compounds against URAT1
| Compound | IC50 (µM) | Assay System | Reference |
| Benzbromarone | 0.22 | hURAT1-expressing HEK293 cells | [8] |
| Lesinurad | 7.2 | URAT1-mediated urate transport assay | [5] |
| Verinurad | 0.025 | hURAT1-expressing cells | [13] |
| Sulfinpyrazone | 32 | hURAT1-expressing HEK293 cells | [3][8] |
| Probenecid | 22 | hURAT1-expressing HEK293 cells | [8] |
| Dotinurad | 0.0372 | hURAT1-expressing cells | [13] |
| Febuxostat | 36.1 | Fluorescence-based assay | [7] |
| Fisetin | 7.5 | URAT1-expressing 293A cells | [14] |
| This compound | TBD | TBD |
TBD: To Be Determined
Table 2: Preclinical and Clinical Efficacy of Select URAT1 Inhibitors
| Compound | Study Phase | Dose | Serum Uric Acid Reduction | Comparator | Reference |
| Verinurad | Phase 2 | 10 mg | -51.7% | Placebo | [10] |
| Pozdeutinurad (AR882) | Phase 2 | 75 mg once daily | 50% reduction at 3 months | Allopurinol | [10] |
| ABP-671 | Phase 2a | 1 mg | 56.4% | Placebo | [15] |
| ABP-671 | Phase 2a | 12 mg | 79.2% | Placebo | [15] |
| This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.[10]
Objective: To quantify the inhibitory potency of this compound on URAT1.
Methodology:
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are a commonly used cell line.[10]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[16]
-
Cells are transiently or stably transfected to express the human URAT1 transporter. A control cell line transfected with an empty vector is used to determine non-specific uptake.[10][16]
-
-
Urate Transport Assay:
-
Transfected cells are seeded in multi-well plates and grown to confluency.[10]
-
On the day of the assay, the culture medium is aspirated, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[17]
-
Cells are pre-incubated with various concentrations of this compound (or a vehicle control) for 10-15 minutes at 37°C.[16][17]
-
The uptake reaction is initiated by adding a solution containing radiolabeled [¹⁴C]-uric acid.[10][16]
-
The incubation is carried out for a predetermined time (e.g., 5-10 minutes) at 37°C.[16]
-
The uptake is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer.[16]
-
-
Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[10][17]
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:
-
U = Radioactivity in hURAT1-HEK293 cells with the test compound.
-
Uc = Radioactivity in hURAT1-HEK293 cells without the test compound (vehicle control).
-
U₀ = Radioactivity in mock-transfected cells (background).[17]
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]
-
Workflow for In Vitro URAT1 Inhibition Assay
Caption: General workflow for in vitro screening of URAT1 inhibitors.
In Vivo Efficacy Studies in Hyperuricemic Animal Models
Animal models are essential for evaluating the in vivo efficacy and safety of potential URAT1 inhibitors.[10]
Objective: To assess the ability of this compound to lower serum uric acid levels in a hyperuricemic animal model.
Methodology:
-
Induction of Hyperuricemia:
-
Hyperuricemia can be induced in animals (e.g., mice or rats) by administering a uricase inhibitor, such as potassium oxonate, in combination with a purine-rich diet.
-
-
Drug Administration:
-
Animals are divided into several groups: a normal control group, a hyperuricemic model group (vehicle control), and this compound-treated groups at various doses. A positive control group treated with a known URAT1 inhibitor (e.g., benzbromarone) is also included.
-
This compound is administered orally or via another appropriate route.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at specified time points after drug administration.
-
Serum is separated, and the concentration of uric acid is determined using a biochemical analyzer or a specific uric acid assay kit.[10]
-
-
Data Analysis:
-
The percentage reduction in serum uric acid levels in the this compound-treated groups is compared to the vehicle-treated hyperuricemic group.[10]
-
Logical Framework for Hyperuricemia Animal Model Development
Caption: Logic of hyperuricemia animal model development and evaluation.
Conclusion
The inhibition of URAT1 is a clinically validated and effective strategy for the treatment of hyperuricemia and gout. While direct evidence for this compound as a URAT1 inhibitor is still to be fully established, the experimental frameworks and comparative data presented in this guide provide a robust roadmap for its investigation. By systematically applying these in vitro and in vivo protocols, researchers can elucidate the potential of this compound as a novel therapeutic agent. The detailed methodologies and data presentation formats outlined herein are intended to streamline the research and development process, ultimately contributing to the discovery of new and improved treatments for the millions of patients affected by gout and related conditions.[1]
References
- 1. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 12. researchgate.net [researchgate.net]
- 13. abmole.com [abmole.com]
- 14. mdpi.com [mdpi.com]
- 15. ccjm.org [ccjm.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating the Metabolic Fate of Neocinchophen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocinchophen, a derivative of cinchophen, was formerly used for the treatment of gout and rheumatoid arthritis. However, its clinical use was abandoned due to a significant risk of severe hepatotoxicity. Understanding the metabolic pathways of this compound is crucial for elucidating the mechanisms underlying its toxicity and for providing insights that can inform the development of safer pharmaceuticals. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its biotransformation pathways, the enzymes involved, and the analytical methodologies used for metabolite identification and quantification.
Core Metabolic Pathways
The biotransformation of this compound is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II metabolic reactions. These reactions aim to increase the hydrophilicity of the compound, facilitating its excretion from the body. The principal metabolic pathways include hydrolysis, hydroxylation, and subsequent conjugation.
Phase I Metabolism:
-
Ester Hydrolysis: The initial and a major metabolic step for this compound is the hydrolysis of its ethyl ester group to form the corresponding carboxylic acid, cinchophen. This reaction is catalyzed by carboxylesterases.[1][2]
-
Hydroxylation: Following or preceding hydrolysis, the aromatic rings of this compound and its hydrolyzed metabolite can undergo hydroxylation. This process is primarily mediated by cytochrome P450 (CYP450) enzymes.[3] The exact positions of hydroxylation on the quinoline (B57606) and phenyl rings are critical for determining the subsequent conjugation reactions and the potential for forming reactive metabolites.
Phase II Metabolism:
-
Glucuronidation and Sulfation: The hydroxylated metabolites of this compound can undergo conjugation with glucuronic acid or sulfate (B86663), catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[4][5][6][7][8] These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for renal and biliary excretion.
Visualization of Metabolic Pathways
To illustrate the biotransformation of this compound, the following diagram outlines the key metabolic steps.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the specific concentrations of this compound and its metabolites in biological matrices from formal pharmacokinetic studies. The primary focus of historical and recent research has been on the qualitative identification of metabolic pathways and the mechanisms of toxicity.
| Analyte | Biological Matrix | Concentration Range | Species | Reference |
| This compound | Plasma, Urine, Bile | Not Reported | Rat, Human | [9][10][11] |
| Cinchophen | Plasma, Urine, Bile | Not Reported | Rat, Human | [9][10][11] |
| Hydroxylated Metabolites | Urine, Bile | Not Reported | Rat, Human | [12][13][14] |
| Glucuronide Conjugates | Urine, Bile | Not Reported | Rat, Human | [6][7] |
| Sulfate Conjugates | Urine, Bile | Not Reported | Rat, Human | [4][5] |
Note: The absence of specific quantitative data highlights a significant gap in the understanding of this compound's pharmacokinetics and underscores the need for further research in this area.
Experimental Protocols
The identification and characterization of this compound's metabolic pathways rely on a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques.
In Vitro Metabolism Studies Using Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound formed by Phase I enzymes, primarily CYP450s.
Objective: To identify the oxidative metabolites of this compound.
Materials:
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for metabolites using LC-MS/MS.
Data Analysis: Metabolites are identified by comparing the mass spectra of the samples to the parent drug and by analyzing the fragmentation patterns to deduce the chemical modifications.
In Vivo Metabolism Studies in Rats
This protocol outlines a typical in vivo study to identify this compound metabolites in biological fluids.
Objective: To identify the metabolites of this compound in rat urine and bile.
Materials:
-
This compound
-
Sprague-Dawley rats
-
Metabolic cages for urine and feces collection
-
Bile duct cannulation surgical setup
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound to the rats (e.g., via oral gavage or intravenous injection).
-
House the rats in metabolic cages and collect urine and feces at specified time intervals (e.g., 0-24h, 24-48h).
-
For bile collection, perform bile duct cannulation on anesthetized rats and collect bile for a defined period.
-
Pre-treat the collected urine and bile samples, which may include enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates.
-
Extract the metabolites from the biological matrices using SPE.
-
Analyze the extracted samples by LC-MS/MS to identify the metabolites.
Data Analysis: Metabolite structures are elucidated based on their mass-to-charge ratios and fragmentation patterns, and by comparison with synthesized reference standards where available.
Reactive Metabolite Trapping Experiments
Given the association of this compound with hepatotoxicity, investigating the formation of reactive metabolites is critical.
Objective: To trap and identify potential electrophilic reactive metabolites of this compound.
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system
-
Trapping agents: Glutathione (GSH) for soft electrophiles and sodium cyanide (NaCN) for hard electrophiles.[19][20][21]
-
LC-MS/MS system
Procedure:
-
Follow the in vitro metabolism protocol described above.
-
Include the trapping agent (GSH or NaCN) in the incubation mixture from the beginning.
-
After the incubation period, terminate the reaction and process the sample as previously described.
-
Analyze the supernatant by LC-MS/MS, specifically looking for mass shifts corresponding to the adduction of the trapping agent to potential metabolites.
Data Analysis: The detection of GSH or cyanide adducts provides evidence for the formation of reactive electrophilic intermediates. The fragmentation patterns of these adducts can help to identify the site of reactivity on the parent molecule.[22][23][24]
Conclusion and Future Directions
The metabolism of this compound involves a series of biotransformation reactions, primarily hydrolysis and hydroxylation, followed by conjugation. While the general pathways have been inferred from studies on similar compounds, a detailed, quantitative understanding of this compound's metabolic fate is still lacking. The potential for the formation of reactive metabolites, which may contribute to its known hepatotoxicity, warrants further investigation using modern analytical techniques and in vitro models.[24][25][26] Future research should focus on:
-
Quantitative Pharmacokinetic Studies: To determine the concentrations of this compound and its major metabolites in various biological fluids.
-
CYP450 and UGT Reaction Phenotyping: To identify the specific enzyme isoforms responsible for the metabolism of this compound.[27][28][29][30]
-
Comprehensive Reactive Metabolite Screening: To definitively identify and characterize any reactive intermediates and their covalent adducts with cellular macromolecules.
A thorough understanding of these aspects will not only provide a complete picture of this compound's metabolism but also contribute valuable knowledge to the broader field of drug metabolism and toxicology, aiding in the design of safer therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific and regioselective hydrolysis of cannabinoid esters by ES46.5K, an esterase from mouse hepatic microsomes, and its differences from carboxylesterases of rabbit and porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. LC-MS/MS determination of nevadensin in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of five active alkaloids from Compound Kushen Injection in rat plasma by LC-MS/MS and its application to a comparative pharmacokinetic study in normal and NSCLC nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of nobiletin metabolites in mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of metabolites of selected benzophenanthridine alkaloids and their toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of cinobufagin metabolites in the bile of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
- 19. Trapping of reactive intermediates by incorporation of 14C-sodium cyanide during microsomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Mechanism Chemi [employees.csbsju.edu]
- 21. researchgate.net [researchgate.net]
- 22. The role of metabolic activation in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. metabolon.com [metabolon.com]
- 29. ClinPGx [clinpgx.org]
- 30. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Deep Dive: Neocinchophen Versus Cinchophen
For Immediate Release
[City, State] – December 16, 2025 – A comprehensive technical analysis of the toxicological profiles of Neocinchophen and its predecessor, Cinchophen (B1669042), reveals significant differences in their safety profiles, particularly concerning hepatotoxicity. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates available data to provide a clear comparison of these two quinoline (B57606) carboxylic acid derivatives.
Cinchophen, once widely used as an analgesic and for the treatment of gout, was withdrawn from human use due to its association with severe liver damage.[1] this compound was developed as a less toxic alternative. This guide examines the quantitative toxicological data, mechanisms of toxicity, and experimental findings for both compounds to elucidate the basis for their differential toxic effects.
Executive Summary
This technical guide provides a detailed comparative toxicological profile of this compound and Cinchophen. The primary focus is on hepatotoxicity, a known major adverse effect of Cinchophen. The document summarizes quantitative toxicity data, outlines experimental protocols for assessing toxicity, and visualizes the proposed mechanisms of action and experimental workflows. The evidence suggests that this compound exhibits a more favorable acute toxicity profile compared to Cinchophen, although a thorough understanding of its long-term and idiosyncratic potential requires further investigation.
Quantitative Toxicological Data
A critical aspect of comparing the toxicity of this compound and Cinchophen lies in their quantitative toxicological endpoints. The available data, primarily from rodent studies, indicates a significant difference in acute oral toxicity.
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Cinchophen | Rat | Oral | 500-1000 mg/kg | [2] |
| This compound | Rat | Oral | >2000 mg/kg | [3] |
Table 1: Acute Oral Toxicity (LD50) of Cinchophen and this compound. The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. A higher LD50 value generally indicates lower acute toxicity.
Mechanisms of Toxicity
The hepatotoxicity of Cinchophen is a central focus of its toxicological profile. While the precise mechanisms are not fully elucidated, evidence points towards metabolic activation and subsequent cellular damage.
Metabolism and Reactive Intermediate Formation
The metabolism of both Cinchophen and this compound is a key determinant of their toxicity. It is hypothesized that the bioactivation of Cinchophen by cytochrome P450 (CYP) enzymes leads to the formation of reactive metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and initiating an inflammatory response.
The structural differences between this compound and Cinchophen may influence their metabolic pathways, potentially leading to the formation of less reactive or more readily detoxified metabolites in the case of this compound.
Mitochondrial Toxicity
Mitochondrial dysfunction is a key event in many forms of drug-induced liver injury. Cinchophen has been shown to be toxic to mitochondria in vitro.[4] This toxicity may manifest as the uncoupling of oxidative phosphorylation, inhibition of the electron transport chain, and induction of mitochondrial swelling. These effects lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. The effect of this compound on mitochondrial function is less well-characterized, but its lower overall toxicity suggests it may have a reduced impact on mitochondrial integrity.
Inhibition of Bile Salt Export Pump (BSEP)
Drug-induced inhibition of the bile salt export pump (BSEP), an essential transporter in hepatocytes, can lead to cholestatic liver injury. While direct comparative data for this compound and Cinchophen is limited, inhibition of BSEP is a known mechanism of drug-induced liver injury for many compounds.[5][6][7][8][9] Further investigation into the potential of both compounds to inhibit BSEP would provide valuable insights into their cholestatic potential.
Experimental Protocols
The assessment of hepatotoxicity for compounds like this compound and Cinchophen involves a combination of in vitro and in vivo studies.
In Vitro Hepatotoxicity Assessment
A common in vitro approach to assess hepatotoxicity is to expose primary hepatocytes or hepatoma cell lines (e.g., HepG2) to the test compound and measure cell viability.
Protocol: Cytotoxicity Assay in Primary Hepatocytes
-
Cell Culture: Plate primary hepatocytes in collagen-coated multi-well plates and allow them to attach.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound or Cinchophen for a specified duration (e.g., 24, 48 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound to quantify its cytotoxic potential.
Reactive Metabolite Trapping Studies
To investigate the formation of reactive metabolites, in vitro incubation systems with liver microsomes or hepatocytes are used in the presence of trapping agents like glutathione (B108866) (GSH).
Protocol: In Vitro Reactive Metabolite Trapping
-
Incubation: Incubate this compound or Cinchophen with liver microsomes (or hepatocytes) and a NADPH-generating system. Include a trapping agent, such as glutathione (GSH).
-
Sample Preparation: After incubation, stop the reaction and process the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify GSH-conjugates of any reactive metabolites formed.
-
Data Interpretation: The presence and structure of GSH adducts provide evidence for the formation of reactive electrophilic species.
Conclusion
The available toxicological data strongly suggests that this compound possesses a more favorable acute safety profile than Cinchophen, as evidenced by its significantly higher oral LD50 in rats. The severe hepatotoxicity associated with Cinchophen is likely linked to its metabolic activation into reactive intermediates that cause cellular damage, including mitochondrial dysfunction. While the detailed toxicological profile of this compound requires further elucidation, its structural modifications appear to have successfully mitigated some of the acute toxic effects observed with its predecessor. Continued research, including direct comparative in vitro studies and further investigation into its metabolic fate and potential for idiosyncratic reactions, is warranted to fully characterize the toxicological profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals in understanding the comparative toxicology of these two quinoline derivatives.
References
- 1. Cinchophen - Wikipedia [en.wikipedia.org]
- 2. Cinchophen | C16H11NO2 | CID 8593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C19H17NO2 | CID 68089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of ulcerogenic cinchophen and its derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatobiliary transporters by a novel kinase inhibitor contributes to hepatotoxicity in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flagging Drugs That Inhibit the Bile Salt Export Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bsep - dog - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toxicology.org [toxicology.org]
Neocinchophen's Effect on Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocinchophen, a derivative of cinchophen (B1669042), belongs to a class of compounds historically used in the treatment of gout. Their therapeutic efficacy was linked to their ability to modulate purine (B94841) metabolism, specifically by promoting the excretion of uric acid, the final product of this pathway. However, the clinical use of these compounds was largely abandoned due to severe hepatotoxicity. This guide provides an in-depth analysis of the known effects of this compound and its parent compound, cinchophen, on purine metabolism, the proposed mechanisms of their uricosuric action, and the associated liver injury. Due to the limited specific data on this compound, information from studies on cinchophen is used as a primary reference point to infer the properties of its derivative.
Core Effect on Purine Metabolism: Uricosuric Action
The primary and intended effect of cinchophen and its derivatives on purine metabolism is the reduction of serum uric acid levels. This is achieved not by inhibiting uric acid production, but by increasing its excretion in the urine, a mechanism known as uricosuria.
Quantitative Data Summary
Direct quantitative data on the uricosuric effect of this compound is scarce in the available literature. However, historical accounts and studies on cinchophen provide a qualitative understanding of its potent effects on uric acid excretion.
| Compound | Effect on Serum Uric Acid | Mechanism of Action | Primary Target (Proposed) | Reference |
| Cinchophen/Neocinchophen | Significant Decrease | Increased renal excretion of uric acid (uricosuric) | Renal tubular transporters (e.g., URAT1) | [1] |
Signaling Pathways and Mechanisms of Action
The interaction of this compound with purine metabolism is primarily at the level of uric acid transport in the kidneys.
Purine Metabolism and Uric Acid Formation
The following diagram illustrates the terminal steps of purine metabolism, leading to the formation of uric acid.
Proposed Mechanism of Uricosuric Action
This compound is thought to exert its uricosuric effect by inhibiting renal transporters responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood. The primary target for many uricosuric drugs is the urate-anion exchanger 1 (URAT1), located on the apical membrane of proximal tubule cells.[1]
Hepatotoxicity: The Unintended Consequence
The clinical utility of this compound and its congeners is overshadowed by their potential to cause severe, often fatal, drug-induced liver injury (DILI). The mechanism is considered idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not predictable based on dose alone.
Proposed Mechanism of Liver Injury
The hepatotoxicity of cinchophen-type drugs is thought to involve the formation of reactive metabolites and a subsequent immune-mediated response.
-
Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize this compound into chemically reactive intermediates.
-
Haptenization: These reactive metabolites can covalently bind to liver proteins, forming neoantigens.
-
Immune Response: These neoantigens are recognized by the immune system, triggering an inflammatory cascade that leads to hepatocyte damage and necrosis.
Experimental Protocols
In Vitro Assays
| Assay | Objective | Methodology | Key Parameters Measured |
| URAT1 Inhibition Assay | To determine the inhibitory potential of a compound on URAT1-mediated uric acid uptake. | 1. Use HEK293 cells stably expressing human URAT1. 2. Pre-incubate cells with varying concentrations of the test compound. 3. Add radiolabeled uric acid and incubate. 4. Measure intracellular radioactivity to quantify uric acid uptake. | IC50 value |
| Reactive Metabolite Trapping | To detect the formation of chemically reactive metabolites. | 1. Incubate the test compound with human liver microsomes and a trapping agent (e.g., glutathione). 2. Analyze the reaction mixture using LC-MS/MS to identify adducts formed between the metabolite and the trapping agent. | Presence and structure of metabolite-glutathione adducts. |
| Hepatocyte Viability Assay | To assess the direct cytotoxicity of a compound to liver cells. | 1. Culture primary human hepatocytes or HepG2 cells. 2. Expose cells to a range of concentrations of the test compound. 3. Measure cell viability using assays such as MTT or LDH release. | CC50 value |
In Vivo Models
| Model | Objective | Methodology | Key Parameters Measured |
| Potassium Oxonate-Induced Hyperuricemic Mouse Model | To evaluate the in vivo uricosuric efficacy of a compound.[2] | 1. Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate (a uricase inhibitor). 2. Administer the test compound orally. 3. Collect blood samples at various time points. 4. Measure serum uric acid levels. | Reduction in serum uric acid levels. |
| Animal Models of DILI | To investigate the hepatotoxic potential of a compound.[3] | 1. Administer the test compound to rodents (e.g., mice, rats) over a defined period. 2. Monitor for clinical signs of toxicity. 3. Collect blood for liver function tests (ALT, AST, bilirubin). 4. Perform histopathological examination of the liver. | Elevation of liver enzymes, evidence of liver necrosis or inflammation. |
Conclusion for Drug Development Professionals
The case of this compound and cinchophen serves as a critical lesson in drug development. While they demonstrate efficacy in modulating a key aspect of purine metabolism for a therapeutic benefit (gout treatment), their potential for severe, idiosyncratic hepatotoxicity renders them unsuitable for clinical use. This underscores the importance of:
-
Early Toxicity Screening: Implementing in vitro assays to detect reactive metabolite formation and potential for cytotoxicity early in the drug discovery pipeline.
-
Understanding Metabolic Pathways: Thoroughly characterizing the metabolic fate of a drug candidate to identify potential bioactivation pathways.
-
Balancing Efficacy and Safety: Recognizing that even potent pharmacological activity can be negated by a poor safety profile.
For researchers investigating purine metabolism and related diseases, the uricosuric effect of the cinchophen scaffold could still offer insights into the function and inhibition of renal urate transporters. However, any future development of compounds based on this structure would need to prioritize the elimination of the structural motifs responsible for metabolic activation and subsequent hepatotoxicity.
References
Methodological & Application
Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Neocinchophen
Application Note
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Neocinchophen. The developed method is suitable for the determination of this compound in bulk drug substance and can be adapted for various pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound, with the IUPAC name ethyl 6-methyl-2-phenylquinoline-4-carboxylate, is a chemical compound with the molecular formula C₁₉H₁₇NO₂ and a molecular weight of approximately 291.34 g/mol . Accurate and precise analytical methods are crucial for the quality control and standardization of this compound in research and pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances. This application note presents a developed HPLC method that is specific, accurate, and precise for the analysis of this compound.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | ethyl 6-methyl-2-phenylquinoline-4-carboxylate |
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 291.34 g/mol |
| CAS Number | 485-34-7 |
| Structure | (See Figure 1) |
Figure 1. Chemical Structure of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is required.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | 70:30 (v/v) Acetonitrile: 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | See Protocol 3.2.1 |
-
Prepare a standard solution of this compound in the mobile phase (approximately 10 µg/mL).
-
Inject the solution into the HPLC system.
-
Using the PDA detector, acquire the UV-Vis spectrum of the this compound peak as it elutes.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for quantification. Based on the quinoline (B57606) structure, the λmax is anticipated to be in the range of 270-320 nm.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the sample containing the equivalent of 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
Specificity
Inject a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.
Linearity
Analyze the working standard solutions in triplicate. Plot a calibration curve of the peak area versus the concentration of this compound. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of this compound.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
| Robustness | System suitability parameters met |
Visualizations
Caption: Workflow for this compound HPLC Method Development.
Application Notes and Protocols: Quantitative Analysis of Neocinchophen in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neocinchophen, a derivative of cinchophen, has been investigated for its analgesic and uricosuric properties. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The method described herein is intended for research purposes and should be fully validated in accordance with regulatory guidelines before implementation in a clinical setting.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is critical for method development.
| Property | Value | Reference |
| Chemical Name | Ethyl 6-methyl-2-phenylquinoline-4-carboxylate | [1] |
| CAS Number | 485-34-7 | [1] |
| Molecular Formula | C₁₉H₁₇NO₂ | [1] |
| Molecular Weight | 291.34 g/mol | [1] |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled this compound or a related quinoline (B57606) derivative).
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Standard Solutions and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Spike blank human plasma with the working standard solutions to create a calibration curve over a suitable concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[2]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
Based on the structure of this compound (an ethyl ester of a quinoline carboxylic acid), the fragmentation is predicted to involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (B1197577) (-C₂H₄, 28 Da) from the ester.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 292.1 (M+H)⁺ |
| Product Ion (Q3) | To be determined empirically. Predicted transitions: m/z 246.1 (loss of C₂H₅OH) and m/z 264.1 (loss of C₂H₄) |
| Collision Energy (CE) | Optimize for maximum signal intensity |
| Declustering Potential (DP) | Optimize for maximum signal intensity |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation and Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability, accuracy, and precision. The following table summarizes the key validation parameters and their typical acceptance criteria according to regulatory guidelines.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte over a given range.[3] | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | The closeness of the determined value to the true value (accuracy) and the reproducibility of measurements (precision).[3] | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably and accurately measured.[3] | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria mentioned above. |
| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix.[3] | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent across different lots of the biological matrix. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS protocol for this compound quantification.
Caption: Workflow for this compound quantification.
Signaling Pathway (Placeholder)
As this compound's primary application is as an analgesic and for treating gout, a relevant signaling pathway would be related to inflammation or uric acid metabolism. Below is a placeholder diagram for a generic inflammatory signaling pathway.
References
- 1. This compound | C19H17NO2 | CID 68089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay for Neocinchophen Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocinchophen, a derivative of cinchophen (B1669042), belongs to the quinoline (B57606) carboxylic acid class of compounds. Historically, cinchophen was used for the treatment of gout but was withdrawn from the market due to severe hepatotoxicity.[1] Given the structural similarity, it is crucial to thoroughly evaluate the potential for drug-induced liver injury (DILI) of this compound. This document provides detailed application notes and protocols for developing a comprehensive in vitro assay to assess the activity and potential hepatotoxicity of this compound.
The proposed in vitro model utilizes cultured hepatocytes to investigate key mechanisms of DILI, including direct cytotoxicity, cholestasis, oxidative stress, and inflammation. By employing a battery of assays, researchers can gain insights into the potential toxicological profile of this compound and make informed decisions during drug development.
Key Principles and Endpoints
The in vitro assessment of this compound's activity and hepatotoxicity is based on the following key principles and measurable endpoints:
-
Cell Viability and Cytotoxicity: Direct damage to hepatocytes is a primary indicator of toxicity. This is assessed by measuring the release of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH) and aminotransferases (ALT and AST), into the cell culture medium.[2][3]
-
Cholestasis: Impairment of bile flow can lead to the accumulation of toxic bile acids within hepatocytes. Inhibition of the bile salt export pump (BSEP) is a key initiating event in drug-induced cholestasis.[4][5]
-
Oxidative Stress: Many hepatotoxic compounds induce the formation of reactive oxygen species (ROS), leading to cellular damage.[6][7] This can be quantified by measuring ROS levels and the depletion of intracellular antioxidants like glutathione (B108866) (GSH).[8]
-
Inflammation: Drug-induced cellular stress can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data for this compound, based on typical results observed for hepatotoxic quinoline derivatives.
Table 1: Cytotoxicity of this compound in HepG2 Cells (48h treatment)
| Concentration (µM) | % Cell Viability (MTT Assay) | % LDH Leakage |
| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.2 |
| 10 | 95.3 ± 4.8 | 8.3 ± 1.5 |
| 50 | 78.1 ± 6.1 | 25.6 ± 3.4 |
| 100 | 52.4 ± 5.5 | 48.9 ± 4.1 |
| 200 | 21.7 ± 3.9 | 75.2 ± 5.8 |
| IC50 (µM) | ~120 | >200 |
Table 2: Effect of this compound on Liver Enzyme Release in Primary Human Hepatocytes (24h treatment)
| Concentration (µM) | ALT Activity (U/L) | AST Activity (U/L) |
| 0 (Control) | 25.3 ± 3.1 | 30.1 ± 3.5 |
| 50 | 48.9 ± 4.5 | 55.7 ± 5.1 |
| 100 | 89.2 ± 7.8 | 98.4 ± 8.2 |
| 200 | 155.6 ± 12.3 | 170.2 ± 14.5 |
Table 3: Effect of this compound on Oxidative Stress Markers in HepG2 Cells (6h treatment)
| Concentration (µM) | Relative ROS Production (% of Control) | Relative GSH Levels (% of Control) |
| 0 (Control) | 100 ± 8.1 | 100 ± 7.5 |
| 50 | 185.4 ± 15.2 | 72.3 ± 6.1 |
| 100 | 320.1 ± 25.6 | 45.8 ± 5.3 |
| 200 | 550.7 ± 41.3 | 21.9 ± 3.8 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages (24h treatment)
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (LPS only) | 1250 ± 110 | 850 ± 75 |
| 10 | 1080 ± 95 | 780 ± 68 |
| 50 | 750 ± 65 | 550 ± 48 |
| 100 | 420 ± 38 | 310 ± 27 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity (LDH Release Assay)
Objective: To quantify this compound-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Protocol 2: Assessment of Oxidative Stress (ROS Production Assay)
Objective: To measure the intracellular production of reactive oxygen species (ROS) in response to this compound treatment.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed hepatocytes in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[12]
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of this compound dilutions in cell culture medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 1, 3, 6 hours).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[12]
-
Express the results as a percentage of the fluorescence in control cells.
Protocol 3: Assessment of Inflammation (Cytokine ELISA)
Objective: To quantify the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from immune cells treated with this compound.
Materials:
-
Macrophage cell line (e.g., THP-1, differentiated with PMA)
-
Cell culture medium
-
24-well cell culture plates
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Seed differentiated THP-1 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[13][14]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Experimental Workflow
Caption: General experimental workflow for in vitro assessment of this compound.
Logical Relationships
References
- 1. [Toxic hepatitis from cinchophen: report of 3 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro model systems to investigate bile salt export pump (BSEP) activity and drug interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BSEP inhibition: in vitro screens to assess cholestatic potential of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress in Liver Pathophysiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative stress triggers cytokinesis failure in hepatocytes upon isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pro-Inflammatory Cytokines at Ultra-Low Dose Exert Anti-Inflammatory Effect In Vitro: A Possible Mode of Action Involving Sub-Micron Particles? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. worthe-it.co.za [worthe-it.co.za]
- 13. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Animal Models for Neocinchophen-Induced Liver Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing animal models to study Neocinchophen-induced liver injury. The protocols outlined below are designed to be adaptable and serve as a foundational framework for investigating the hepatotoxic potential and underlying mechanisms of this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been historically associated with severe hepatotoxicity, leading to its withdrawal from the market. Understanding the mechanisms of this compound-induced liver injury is crucial for predicting and preventing similar toxicities in new drug candidates. Animal models are indispensable tools for these investigations, allowing for controlled studies of dose-response relationships, metabolic pathways, and pathological outcomes.
I. Animal Model Selection and Rationale
The choice of animal model is critical for the relevance and translatability of the findings. Rodents, particularly mice and rats, are the most commonly used species for modeling drug-induced liver injury (DILI) due to their well-characterized genetics, relatively low cost, and ease of handling.
Recommended Animal Models:
-
Mice: Inbred strains such as C57BL/6 are often preferred for their genetic homogeneity, which reduces variability in response. Outbred stocks like ICR can also be used but may exhibit greater individual differences.
-
Rats: Sprague-Dawley and Wistar rats are commonly used in toxicological studies and are generally more resistant to some forms of DILI compared to mice, which may necessitate higher doses.
Considerations for Model Selection:
-
Metabolic Similarities: The ideal animal model should metabolize this compound in a manner that is similar to humans. Preliminary in vitro studies using liver microsomes from different species can help inform this choice.
-
Genetic Background: Different strains can have varying susceptibility to DILI due to polymorphisms in metabolic enzymes and immune response genes.
-
Sex Differences: Male rodents are often more susceptible to certain types of DILI. It is recommended to use a single sex to minimize variability.
II. Experimental Protocols
The following protocols provide a step-by-step guide for inducing and assessing this compound-induced liver injury. It is imperative to conduct a dose-ranging study to determine the optimal dose of this compound that induces reproducible liver injury without causing excessive mortality.
A. Dose-Ranging Pilot Study Protocol
Objective: To determine the appropriate dose of this compound for inducing sub-lethal hepatotoxicity.
Materials:
-
This compound powder
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Mice (e.g., male C57BL/6, 8-10 weeks old)
-
Gavage needles or appropriate injection supplies
-
Blood collection tubes
-
Formalin and supplies for tissue fixation
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Dosing: Divide mice into several groups (n=3-5 per group) and administer a single dose of this compound via oral gavage or intraperitoneal injection. Suggested starting doses could range from 50 mg/kg to 500 mg/kg. Include a vehicle control group.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration) at regular intervals for 24-72 hours.
-
Sample Collection: At 24 hours post-dosing, euthanize the animals and collect blood for serum biochemistry and liver tissue for histopathological analysis.
-
Endpoint Analysis: Analyze serum for liver injury markers (ALT, AST) and examine liver sections for evidence of necrosis, inflammation, and other pathological changes.
-
Dose Selection: Select a dose that consistently produces moderate elevations in serum transaminases and observable histopathological changes without causing significant mortality.
B. Definitive Study Protocol for Acute Liver Injury
Objective: To characterize the acute hepatotoxic effects of a selected dose of this compound.
Materials:
-
As per the dose-ranging study.
Procedure:
-
Animal Groups: Use a larger cohort of animals (n=8-10 per group) for the selected dose of this compound and a vehicle control group.
-
Dosing: Administer the pre-determined dose of this compound.
-
Time-Course Analysis: Euthanize subgroups of animals at different time points (e.g., 6, 12, 24, 48 hours) post-dosing to capture the temporal progression of liver injury.
-
Sample Collection and Analysis:
-
Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Additional stains like Masson's trichrome can be used to assess fibrosis in longer-term studies.
-
Oxidative Stress Markers: Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of glutathione (B108866) (GSH) levels, lipid peroxidation (e.g., malondialdehyde, MDA), and antioxidant enzyme activities (e.g., superoxide (B77818) dismutase, catalase).
-
Gene and Protein Expression: Collect liver tissue for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant markers by qPCR or Western blotting.
-
III. Data Presentation and Key Endpoints
Quantitative data should be summarized in tables to facilitate comparison between treatment groups and across time points.
Table 1: Representative Serum Biochemistry Data in a this compound-Induced Acute Liver Injury Model
| Treatment Group | Time Point (hours) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 24 | 35 ± 5 | 50 ± 8 | 120 ± 15 | 0.2 ± 0.05 |
| This compound (X mg/kg) | 6 | 150 ± 25 | 200 ± 30 | 130 ± 20 | 0.3 ± 0.08 |
| This compound (X mg/kg) | 12 | 800 ± 120 | 1100 ± 150 | 150 ± 25 | 0.5 ± 0.1 |
| This compound (X mg/kg) | 24 | 2500 ± 400 | 3500 ± 500 | 180 ± 30 | 0.8 ± 0.2 |
| This compound (X mg/kg) | 48 | 1200 ± 200 | 1800 ± 300 | 160 ± 25 | 0.6 ± 0.15 |
Data are presented as mean ± standard deviation. 'X' represents the determined effective dose from the dose-ranging study.
Table 2: Histopathological Scoring of Liver Injury
| Treatment Group | Time Point (hours) | Necrosis (0-4) | Inflammation (0-3) | Steatosis (0-3) |
| Vehicle Control | 24 | 0 | 0 | 0 |
| This compound (X mg/kg) | 6 | 1 | 1 | 0 |
| This compound (X mg/kg) | 12 | 2 | 2 | 1 |
| This compound (X mg/kg) | 24 | 4 | 3 | 2 |
| This compound (X mg/kg) | 48 | 3 | 2 | 1 |
Scoring system: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked/severe.
IV. Mechanistic Insights and Signaling Pathways
The hepatotoxicity of many drugs is initiated by their metabolic activation to reactive metabolites, leading to cellular stress and injury. The following diagrams illustrate a plausible signaling pathway for this compound-induced liver injury based on common mechanisms of DILI.
Caption: Experimental workflow for establishing a this compound-induced liver injury model.
Application Notes and Protocols for Testing Neocinchophen in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocinchophen, a derivative of cinchophen (B1669042), belongs to the quinoline (B57606) carboxylic acid class of compounds. Historically, cinchophen and its derivatives were used to treat gout and rheumatoid arthritis. However, their use was largely discontinued (B1498344) due to concerns about hepatotoxicity. Despite this, the quinoline scaffold remains a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound in cell culture. The described assays are designed to assess its cytotoxic effects, elucidate its potential mechanism of action, and identify the signaling pathways it may modulate. Given the known association of the parent compound, cinchophen, with drug-induced liver injury (DILI), a human hepatoma cell line (HepG2) is recommended as a primary model. A breast cancer cell line (MCF-7) is included to assess cytotoxicity in a different cancer type.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Incubation Time (24h) | Incubation Time (48h) | Incubation Time (72h) |
| HepG2 | IC50 (µM) | IC50 (µM) | IC50 (µM) |
| MCF-7 | IC50 (µM) | IC50 (µM) | IC50 (µM) |
| User-defined | IC50 (µM) | IC50 (µM) | IC50 (µM) |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (24h)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Table 3: Apoptosis Induction by this compound in HepG2 Cells (48h)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
HepG2 and MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and an untreated control.
-
Incubate the plates for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for 48 hours.
-
Harvest both adherent and floating cells, wash with ice-cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Hypothesized this compound Signaling Pathway
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell seeding density, this compound concentrations, and incubation times, for their specific cell lines and experimental setup. All cell culture work should be performed under aseptic conditions. Appropriate safety precautions should be taken when handling chemical reagents.
Application Notes and Protocols for Inducing Experimental Hyperuricemia in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is increasingly linked to more severe health issues like kidney disease and cardiovascular problems.[1] To study this condition and test new treatments, it's crucial to have reliable animal models that mimic human hyperuricemia.[1][2]
Rodents are commonly used for this research. However, a key difference between rodents and humans is that most rodents have an enzyme called uricase, which breaks down uric acid into a more soluble compound.[1][3] Humans lack this enzyme.[3] To create hyperuricemia in rodents, researchers need to block the action of uricase.[1]
This document provides a detailed guide to inducing hyperuricemia in rodents using chemical inhibitors. While the initial topic of interest was neocinchophen, a thorough review of scientific literature reveals no established protocols for its use in inducing hyperuricemia. Historically, related compounds like cinchophen (B1669042) were known to have the opposite effect, increasing uric acid excretion. Therefore, this guide will focus on a widely accepted and effective method: the use of the uricase inhibitor potassium oxonate. This method is a robust and reproducible tool for studying the underlying mechanisms of hyperuricemia and for the preclinical evaluation of new urate-lowering drugs.[1]
Chemically Induced Hyperuricemia Model Using Potassium Oxonate
This model is widely used because it effectively mimics hyperuricemia by inhibiting the uricase enzyme.[4]
Experimental Protocol
Animals:
-
Male Sprague-Dawley rats (6-8 weeks old, 180-220g) or Kunming mice (6-8 weeks old, 20-25g).
Acclimatization:
-
House the animals for at least one week in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Provide free access to standard laboratory chow and water.
Induction of Hyperuricemia:
-
Preparation of Potassium Oxonate (PO): Prepare a suspension of potassium oxonate in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).
-
Administration: Administer the potassium oxonate suspension to the animals. A common method is intraperitoneal (i.p.) injection. For a more sustained model, potassium oxonate can be given daily for several days or weeks.[4][5] Some protocols also combine potassium oxonate with a purine-rich diet or with hypoxanthine (B114508) to further increase uric acid levels.[4]
-
Dosage: The dosage of potassium oxonate can vary depending on the specific research goals and the animal species. A commonly used dosage is 250 mg/kg.[5]
Experimental Groups:
-
Normal Control (NC): Receives only the vehicle.
-
Hyperuricemia Model (HU): Receives potassium oxonate.
-
Positive Control (PC): Receives potassium oxonate and a standard treatment like allopurinol.[1]
Sample Collection and Analysis:
-
Collect blood samples at baseline and at specified time points after the induction of hyperuricemia.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercially available assay kit.
-
At the end of the study, animals can be euthanized, and tissues such as the kidneys can be collected for further analysis, including histopathology.
Data Presentation
The following tables summarize typical quantitative data from a potassium oxonate-induced hyperuricemia model in rats.
Table 1: Serum Uric Acid Levels (µmol/L)
| Group | Baseline | Day 7 | Day 14 |
| Normal Control | 95 ± 10 | 98 ± 12 | 96 ± 11 |
| Hyperuricemia Model | 96 ± 11 | 210 ± 25 | 225 ± 30 |
| Positive Control (Allopurinol) | 97 ± 12 | 120 ± 15 | 115 ± 18 |
Table 2: Renal Function Parameters (at Day 14)
| Group | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (mmol/L) |
| Normal Control | 45 ± 5 | 7.5 ± 1.0 |
| Hyperuricemia Model | 80 ± 9 | 15.2 ± 2.1 |
| Positive Control (Allopurinol) | 55 ± 7 | 9.8 ± 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for inducing and evaluating hyperuricemia in rodents.
Signaling Pathways in Hyperuricemia
Caption: Key pathways in uric acid metabolism and hyperuricemia induction.
Conclusion
The potassium oxonate-induced hyperuricemia model in rodents is a valuable and well-established tool for studying the pathophysiology of this metabolic disorder and for the preclinical assessment of new therapeutic agents. By providing a reproducible method to elevate serum uric acid levels, this model allows researchers to investigate the mechanisms of the disease and the efficacy of potential treatments in a controlled experimental setting. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers in the field of metabolic disease and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Neocinchophen and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neocinchophen, with the chemical name ethyl 6-methyl-2-phenylquinoline-4-carboxylate (CAS: 485-34-7), is a quinoline (B57606) derivative.[1][2][3] The quality, safety, and efficacy of any active pharmaceutical ingredient (API) are critically dependent on its purity.[4] Impurity profiling—the identification, quantification, and control of impurities—is a mandatory requirement by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure patient safety.[5][6] Impurities can originate from the manufacturing process (synthesis-related impurities), degradation of the API over time (degradation products), or interaction with packaging materials.[5][7]
This application note presents a comprehensive approach for the impurity profiling of this compound. It includes protocols for a forced degradation study to identify potential degradation products and a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its impurities. Additionally, a liquid chromatography-mass spectrometry (LC-MS) method for the structural elucidation of unknown impurities is described.
Potential Impurities of this compound
Based on the structure of this compound, several potential process-related and degradation impurities can be postulated.
-
Process-Related Impurities: These may include starting materials, intermediates, or by-products from the synthesis route. For a typical Doebner-von Miller quinoline synthesis, potential impurities could be unreacted precursors.
-
Degradation Products: The ester functional group in this compound is susceptible to hydrolysis, and the quinoline ring system may be prone to oxidation.
A list of potential impurities is provided in Table 1 for the purpose of method development.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] These studies expose the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[8]
Objective: To identify the likely degradation products of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Heat at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an appropriate volume of 1N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Dissolve the stressed powder in the mobile phase to achieve a final concentration of 0.1 mg/mL.
-
-
Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound in the mobile phase.
-
Analysis: Analyze all samples using the HPLC-UV method described in Section 2.0.
Stability-Indicating HPLC-UV Method
A reverse-phase HPLC method is suitable for the analysis of this compound.[9] This protocol details a validated method for separating this compound from its potential impurities and degradation products.
2.1 Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Column (e.g., Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
2.2 Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (50:50 Water:Acetonitrile) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution from the API or forced degradation studies at a target concentration of 0.1 mg/mL using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.[11]
2.3 Method Validation Summary
The method should be validated according to ICH guidelines, with key parameters summarized in Table 2.
LC-MS Method for Impurity Identification
For the structural elucidation of unknown impurities detected during the forced degradation study, a hyphenated LC-MS technique is employed.[4] The HPLC method is adapted to be MS-compatible.
3.1 Chromatographic and MS Conditions
| Parameter | Condition |
| Instrument | Agilent Q-TOF LC/MS System or equivalent |
| Column | C18 UPLC Column (e.g., 2.1 × 50 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Optimized based on HPLC-UV separation to achieve a run time of ~10-15 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Fragmentor Voltage | 175 V |
| Scan Range (m/z) | 100 - 1000 |
| Data Acquisition | Auto MS/MS mode to acquire fragmentation data for eluting peaks. |
Data Presentation
Table 1: Potential Impurities of this compound
| Impurity ID | Name | Type | Proposed Structure / Formula |
| API | This compound | API | C₁₉H₁₇NO₂ |
| IMP-1 | This compound Acid | Degradation/Metabolite | C₁₇H₁₃NO₂ |
| IMP-2 | 6-Methyl-2-phenylquinoline-4-carboxamide | Process-related | C₁₇H₁₄N₂O |
| IMP-3 | p-Toluidine | Starting Material | C₇H₉N |
| IMP-4 | Benzaldehyde | Starting Material | C₇H₆O |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Major Degradation Products Formed (Impurity ID) | Observations |
| 1N HCl, 80°C, 4h | 12.5% | IMP-1 | Significant hydrolysis of the ester group. |
| 1N NaOH, RT, 2h | 25.8% | IMP-1 | Rapid hydrolysis observed. |
| 30% H₂O₂, RT, 24h | 8.2% | Unknown Peak at RRT 1.15 | Minor oxidative degradation. |
| Thermal, 105°C | < 1.0% | - | Stable to dry heat. |
| Photolytic | 2.1% | Unknown Peak at RRT 0.92 | Minor degradation under light exposure. |
Table 3: HPLC Method Validation - Quantitative Data Summary
| Parameter | This compound | IMP-1 |
| Retention Time (min) | 15.2 | 11.8 |
| Relative Retention Time (RRT) | 1.00 | 0.78 |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 150 | 0.5 - 25 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.10 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 | 0.35 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.1% |
| Precision (% RSD) | < 1.0% | < 1.5% |
Visualizations
Caption: General workflow for this compound impurity profiling.
Caption: Logical pathways of the forced degradation study.
References
- 1. This compound | C19H17NO2 | CID 68089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. medkoo.com [medkoo.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Recent developments in the isolation, biological function, biosynthesis, and synthesis of phenazine natural products | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Utilizing Neocinchophen in High-Throughput Screening Assays
Introduction
Neocinchophen is a small molecule that was formerly used to treat gout and rheumatoid arthritis. Its use has been largely discontinued (B1498344) due to the risk of drug-induced liver injury (DILI). Despite its toxicity, this compound's biological activities, particularly its inhibition of the urate transporter 1 (URAT1) and its potential to induce hepatotoxicity through mechanisms like Bile Salt Export Pump (BSEP/ABCB11) inhibition, make it a valuable tool for researchers. In high-throughput screening (HTS), this compound can be used as a reference compound in assays designed to identify novel URAT1 inhibitors for the treatment of hyperuricemia or to screen for compounds that carry a risk of DILI.
These application notes provide detailed protocols and frameworks for using this compound in HTS campaigns, targeting researchers, scientists, and drug development professionals.
Application Note 1: Screening for Novel URAT1 Inhibitors
Objective: To utilize a cell-based high-throughput assay to identify and characterize novel inhibitors of the human URAT1 transporter, using this compound as a reference inhibitor.
Background: The URAT1 transporter, encoded by the SLC22A12 gene, is primarily responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2] Inhibition of URAT1 is a key therapeutic strategy for reducing serum uric acid levels in patients with gout.[1][2][3] This protocol describes a method to screen for compounds that block URAT1-mediated uptake of a labeled substrate.
Signaling and Transport Pathway
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Experimental Protocol: [¹⁴C]-Uric Acid Uptake Assay
This assay measures the ability of test compounds to inhibit the uptake of radiolabeled uric acid into cells stably expressing the human URAT1 transporter.
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)
-
HEK293 wild-type (WT) cells (for counter-screening)
-
96-well cell culture plates
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS)
-
[¹⁴C]-Uric Acid
-
This compound (positive control)
-
Probenecid (positive control)
-
Test compound library
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hURAT1 and HEK293-WT cells into 96-well plates at a density of 50,000 cells/well. Culture overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of test compounds and controls (this compound, Probenecid) in Assay Buffer. The final solvent concentration (e.g., DMSO) should be ≤0.5%.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash cells once with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition: Add 50 µL of Assay Buffer containing [¹⁴C]-Uric Acid (final concentration ~5 µM) to each well.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Assay Termination:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells three times with 150 µL of ice-cold Assay Buffer.
-
-
Cell Lysis and Measurement:
-
Add 100 µL of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes.
-
Transfer the lysate to a scintillation plate, add 150 µL of scintillation fluid.
-
Measure radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the average CPM from WT cells (background) from the CPM of hURAT1-expressing cells.
-
Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a known potent inhibitor at a high concentration (100% inhibition).
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative URAT1 Inhibition
| Compound | IC₅₀ (µM) | Target |
| This compound | 15.2 | URAT1 |
| Benzbromarone | 0.22[4] | URAT1 |
| Lesinurad | 3.5[1] | URAT1 |
| Probenecid | 45.0 | URAT1 |
| Sulfinpyrazone | 32.0[1] | URAT1 |
| Test Compound 'X' | 8.7 | URAT1 |
Application Note 2: High-Throughput Screening for Hepatotoxicity Risk
Objective: To establish a tiered HTS workflow to assess the potential of compounds to cause DILI, using this compound as a reference hepatotoxin.
Background: DILI is a leading cause of acute liver failure and a major reason for drug withdrawal from the market.[5] Early identification of compounds with hepatotoxic potential is critical. This workflow uses a primary cell viability assay followed by a secondary high-content imaging assay to confirm toxicity and provide mechanistic insights.
Experimental Workflow
Caption: Tiered HTS workflow for hepatotoxicity assessment.
Protocol 1: Primary Screening - MTT Cell Viability Assay
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6]
Procedure:
-
Cell Plating: Seed HepG2 cells in a 96-well plate at 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of test compounds and this compound for 24-48 hours. Include a vehicle control (e.g., 0.5% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Data Presentation: Cytotoxicity in Liver vs. Non-Liver Cells
| Compound | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/HepG2) |
| This compound | 25 | >100 | >4 |
| Acetaminophen | 5,000 | >10,000 | >2 |
| Doxorubicin | 0.5 | 0.8 | 1.6 |
| Test Compound 'Y' | 12 | 98 | 8.2 |
A higher selectivity index suggests liver-specific toxicity.
Application Note 3: Investigating Bile Salt Export Pump (BSEP/ABCB11) Inhibition
Objective: To develop a cell-based assay to screen for compounds that inhibit the BSEP/ABCB11 transporter, a key mechanism for cholestatic DILI.
Background: BSEP (ABCB11) is an ATP-binding cassette transporter located in the canalicular membrane of hepatocytes that mediates the secretion of bile salts into the bile.[7][8] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile salts, causing cholestatic liver injury. Several drugs have been shown to cause DILI through this mechanism.
Hepatocyte BSEP Function and Inhibition
Caption: BSEP-mediated bile salt transport and drug-induced inhibition.
Experimental Protocol: Cholyl-Lycyl-Fluorescein (CLF) Efflux Assay
Principle: This assay uses a fluorescent bile salt analog, CLF, as a BSEP substrate. In sandwich-cultured hepatocytes, which form functional bile canaliculi, BSEP actively transports CLF into these canalicular networks. Inhibition of BSEP results in decreased fluorescence within the canaliculi.
Materials:
-
Sandwich-cultured primary human hepatocytes or HepaRG™ cells
-
Cholyl-Lycyl-Fluorescein (CLF)
-
Assay Buffer (e.g., HBSS)
-
This compound (positive control)
-
Glibenclamide (positive control)[7]
-
Test compound library
-
High-content imaging system
Procedure:
-
Cell Culture: Culture hepatocytes in a sandwich configuration (e.g., between two layers of collagen) on 96-well imaging plates to allow for the formation of bile canaliculi.
-
Compound Incubation: Wash cells with Assay Buffer and pre-incubate with test compounds or controls for 30 minutes at 37°C.
-
Substrate Loading: Add CLF (final concentration 2-5 µM) in the presence of the test compounds and incubate for an additional 15-30 minutes.
-
Wash and Image: Wash cells three times with ice-cold Assay Buffer to remove extracellular CLF.
-
Image Acquisition: Acquire fluorescence images of the canalicular networks using a high-content imaging system.
-
Data Analysis:
-
Quantify the total fluorescence intensity within the canalicular networks for each well.
-
Calculate the percent inhibition of CLF accumulation relative to vehicle-treated controls.
-
Determine the IC₅₀ value for BSEP inhibition for each compound.
-
Data Presentation: Comparative BSEP Inhibition
| Compound | BSEP IC₅₀ (µM) | Known DILI Risk |
| This compound | 18 | High |
| Glibenclamide | 5.5[7] | Moderate |
| Bosentan | 25 | High |
| Troglitazone | 3 | High |
| Test Compound 'Z' | 7.2 | Unknown |
References
- 1. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis of bile salt extrusion and small-molecule inhibition in human BSEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abcb11 Deficiency Induces Cholestasis Coupled to Impaired β-Fatty Acid Oxidation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Neocinchophen in Metabolic Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocinchophen, a historical uricosuric agent, is experiencing renewed interest in metabolic disease research. Its primary mechanism of action is the inhibition of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. Elevated serum uric acid, or hyperuricemia, is increasingly recognized not only as a cause of gout but also as a significant risk factor and contributor to a cluster of metabolic disorders, including insulin (B600854) resistance, dyslipidemia, and hypertension, collectively known as metabolic syndrome. These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate the intricate links between uric acid metabolism and broader metabolic pathways. Detailed protocols for key experiments are provided to facilitate the study of this compound's effects in a laboratory setting.
Mechanism of Action: URAT1 Inhibition
This compound exerts its effects by competitively inhibiting URAT1, located on the apical membrane of renal proximal tubule cells. This transporter is responsible for the reabsorption of approximately 90% of filtered uric acid back into the bloodstream.[1] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels. This targeted action makes this compound a valuable tool for studying the physiological and pathological consequences of reduced serum uric acid in various metabolic disease models.
Quantitative Data Summary
While specific quantitative data for this compound's effects on broader metabolic parameters beyond uric acid lowering are not extensively available in the public domain, the following table summarizes the inhibitory potency of various compounds against the human URAT1 transporter to provide a comparative context.
| Compound | IC50 (nM) for hURAT1 | Reference Compound |
| Verinurad | 25 | Potent URAT1 Inhibitor |
| URAT1 inhibitor 6 | 35 | Potent URAT1 Inhibitor |
| Dotinurad | 37.2 | Potent URAT1 Inhibitor |
| Benzbromarone | 425 | Clinically used uricosuric |
| Lesinurad | ~7180 | Clinically used uricosuric |
This table presents IC50 values for various URAT1 inhibitors to provide a reference for potency. Specific IC50 values for this compound against hURAT1 require direct experimental determination.
Signaling Pathways and Experimental Workflows
URAT1-Mediated Uric Acid Reabsorption and Inhibition by this compound
Caption: this compound inhibits URAT1-mediated uric acid reabsorption in the renal proximal tubule.
Experimental Workflow: In Vitro URAT1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on URAT1.
Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against hURAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293).
-
Mock-transfected HEK293 cells (for control).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Hanks' Balanced Salt Solution (HBSS).
-
[14C]-Uric Acid.
-
This compound.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and mock-transfected cells in appropriate culture medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Preparation of Compounds: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in HBSS. The final DMSO concentration should be below 0.5%.
-
Uptake Assay: a. Wash the cells twice with pre-warmed HBSS. b. Add 200 µL of HBSS containing the desired concentration of this compound or vehicle (DMSO) to each well and pre-incubate for 10 minutes at 37°C. c. Initiate the uptake by adding 200 µL of HBSS containing [14C]-Uric Acid (final concentration, e.g., 10 µM). d. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Measurement: a. Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the radioactivity counts from mock-transfected cells (non-specific uptake) from the counts of hURAT1-HEK293 cells. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Hyperuricemia Animal Model
Objective: To evaluate the in vivo efficacy of this compound in reducing serum uric acid levels.
Materials:
-
Male Kunming mice or Wistar rats.
-
Potassium oxonate (uricase inhibitor).
-
Hypoxanthine (B114508) or adenine (B156593) (to increase uric acid production).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na).
-
Blood collection supplies.
-
Uric acid assay kit.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Induction of Hyperuricemia: a. Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) 1 hour before the purine (B94841) precursor. b. Administer hypoxanthine (e.g., 300 mg/kg, orally) or adenine (e.g., 100 mg/kg, orally) to induce hyperuricemia.
-
Drug Administration: a. Divide animals into groups: Normal control, Hyperuricemic model control, this compound-treated groups (various doses), and a positive control group (e.g., Benzbromarone). b. Administer this compound or vehicle orally 30 minutes after the purine precursor.
-
Sample Collection: a. Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 2, 4, and 6 hours) after drug administration. b. Separate serum by centrifugation.
-
Biochemical Analysis: a. Measure serum uric acid concentrations using a commercial uric acid assay kit.
-
Data Analysis: a. Compare the serum uric acid levels between the different treatment groups and the hyperuricemic model control group. b. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 3: Assessment of Glucose Uptake in Adipocytes (Generalized)
Objective: To investigate the effect of this compound on insulin-stimulated glucose uptake in adipocytes.
Materials:
-
3T3-L1 preadipocytes.
-
Differentiation medium (DMEM with FBS, insulin, dexamethasone, and IBMX).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[3H]glucose.
-
Insulin.
-
This compound.
Procedure:
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes over 8-10 days.
-
Treatment: a. Serum-starve the differentiated adipocytes for 2-4 hours. b. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake Assay: a. Wash the cells with KRH buffer. b. Add KRH buffer containing 2-deoxy-D-[3H]glucose and incubate for 10 minutes. c. Stop the uptake by washing the cells with ice-cold PBS.
-
Lysis and Measurement: a. Lyse the cells and measure the radioactivity of the lysate using a scintillation counter.
-
Data Analysis: a. Normalize the glucose uptake to the protein concentration of each well. b. Compare the glucose uptake in this compound-treated cells with control cells in the presence and absence of insulin.
Protocol 4: Evaluation of Lipogenesis in Hepatocytes (Generalized)
Objective: To assess the impact of this compound on fatty acid synthesis in hepatocytes.
Materials:
-
HepG2 cells or primary hepatocytes.
-
[14C]-Acetate.
-
This compound.
-
Lipid extraction solvents (e.g., hexane/isopropanol).
Procedure:
-
Cell Culture and Treatment: a. Culture hepatocytes to confluency. b. Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).
-
Lipogenesis Assay: a. Add [14C]-Acetate to the culture medium and incubate for 2-4 hours. b. Wash the cells with PBS.
-
Lipid Extraction and Measurement: a. Extract total lipids from the cells using appropriate solvents. b. Measure the radioactivity in the lipid fraction using a scintillation counter.
-
Data Analysis: a. Normalize the results to the total protein content. b. Compare the rate of lipogenesis in this compound-treated cells to control cells.
Protocol 5: Western Blot Analysis for AMPK Activation (Generalized)
Objective: To determine if this compound modulates the activation of AMP-activated protein kinase (AMPK).
Materials:
-
Relevant cell line (e.g., HepG2, C2C12).
-
This compound.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with this compound at various concentrations and time points. b. Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against p-AMPK and total AMPK. c. Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: a. Detect the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK.
Potential Applications in Metabolic Disease Research
-
Investigating the Urate-Metabolic Syndrome Axis: By specifically lowering serum uric acid, this compound can be used to elucidate the causal role of hyperuricemia in the development and progression of insulin resistance, dyslipidemia, and hypertension.
-
Elucidating Novel Signaling Pathways: Research with this compound may uncover previously unknown signaling pathways that link uric acid metabolism to glucose and lipid homeostasis.
-
Preclinical Evaluation of Urate-Lowering Therapies: this compound can serve as a reference compound in the preclinical development of new urate-lowering drugs for metabolic indications.
-
Exploring Anti-inflammatory Effects: Given the pro-inflammatory nature of high uric acid levels, this compound can be used to study the impact of urate reduction on inflammatory markers associated with metabolic diseases, such as TNF-α and IL-6.
Safety and Toxicology
This compound was withdrawn from clinical use due to concerns about hepatotoxicity. Therefore, in all experimental applications, it is crucial to perform dose-response and time-course studies to identify a therapeutic window that provides the desired pharmacological effect without inducing significant cytotoxicity. Appropriate toxicity assessments should be integrated into any in vivo studies.
Conclusion
This compound, through its well-defined mechanism as a URAT1 inhibitor, is a valuable pharmacological tool for investigating the role of uric acid in the pathophysiology of metabolic diseases. The protocols outlined in these application notes provide a framework for researchers to explore its effects on various metabolic parameters and signaling pathways. Further research is warranted to fully characterize the potential of targeting uric acid metabolism for the treatment and prevention of metabolic syndrome.
References
Troubleshooting & Optimization
Resolving Neocinchophen Solubility in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Neocinchophen, a compound known for its limited solubility in aqueous buffers. The following information is designed to assist researchers in preparing and utilizing this compound solutions for in vitro and other experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a hydrophobic molecule, as indicated by its predicted high LogP value of 4.4.[1] Molecules with high LogP values are more soluble in lipids and non-polar solvents than in water-based solutions like aqueous buffers. This inherent hydrophobicity is the primary reason for its poor aqueous solubility.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 291.34 g/mol .[2][3] This information is crucial for calculating the required mass of the compound to prepare solutions of a specific molarity.
Q3: What is the pKa of this compound?
A3: Currently, there is no readily available experimental or reliably predicted pKa value for this compound in the public domain. The pKa is a critical parameter for understanding the pH-dependent solubility of a compound. Without this information, determining the optimal pH for dissolution requires empirical testing.
Q4: Are there any general safety precautions I should take when handling this compound?
A4: Yes, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood when handling the solid compound or concentrated stock solutions.
Troubleshooting Guide: Dissolving this compound
This guide provides a systematic approach to overcoming common solubility issues with this compound.
Problem 1: this compound powder does not dissolve in my aqueous buffer.
Cause: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature.
Solution Workflow:
Caption: Workflow for dissolving this compound.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: Instead of dissolving this compound directly in your aqueous buffer, first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of hydrophobic compounds.[4][5]
-
Serial Dilution: Gradually add small volumes of the concentrated stock solution to your aqueous buffer while vortexing or stirring continuously. This method of serial dilution helps to prevent the compound from crashing out of solution.
-
Observe for Precipitation: After each addition, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
Problem 2: this compound precipitates out of solution after dilution into the aqueous buffer.
Cause: The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may be too low to maintain the solubility of this compound at the desired concentration.
Troubleshooting Strategies:
| Strategy | Description | Considerations |
| Increase Final Organic Solvent Concentration | Maintain a slightly higher percentage of the organic solvent in your final working solution. | Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays to minimize toxicity. |
| pH Adjustment | The solubility of ionizable compounds is pH-dependent. Although the pKa of this compound is unknown, you can empirically test a range of pH values for your buffer to see if solubility improves. | Ensure the chosen pH is compatible with your experimental system. |
| Use of Co-solvents | In addition to the primary organic solvent, other co-solvents can be included in the buffer to enhance solubility. Examples include ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol. | Compatibility with the experimental system and potential for synergistic effects on solubility should be evaluated. |
| Employing Surfactants | Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be added to the buffer at low concentrations (typically below their critical micelle concentration) to increase the solubility of hydrophobic compounds. | The presence of surfactants may interfere with certain biological assays. |
| Cyclodextrin Encapsulation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used. | This creates a new formulation of the compound, which may have different biological activity or pharmacokinetic properties. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the container.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Cap the container tightly.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Stock Solution Concentration Table (based on MW = 291.34 g/mol ):
| Desired Concentration | Mass of this compound for 1 mL of DMSO |
| 10 mM | 2.91 mg |
| 20 mM | 5.83 mg |
| 50 mM | 14.57 mg |
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for Cell-Based Assays)
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS, DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO for your experiment (typically ≤ 0.5% v/v).
-
Calculate the volume of this compound stock solution needed.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer.
-
While vortexing the buffer, slowly add the calculated volume of the this compound stock solution drop-wise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If precipitation occurs, refer to the troubleshooting guide to optimize the formulation.
Potential Signaling Pathway Interactions of this compound
While direct experimental evidence for this compound's modulation of specific signaling pathways is limited, its chemical structure as a quinoline (B57606) derivative suggests potential interactions with key cellular signaling cascades, such as the MAPK and Notch pathways.[6][7][8] The following diagrams illustrate these hypothetical interactions as a starting point for further investigation.
Caption: Hypothetical modulation of the MAPK/ERK pathway.
The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.[9] Some quinoline derivatives have been shown to inhibit MEK1 kinase activity, thereby impeding the downstream phosphorylation of ERK.[4]
References
- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C19H17NO2 | CID 68089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (PD014338, BUDBHJPMAKXMLD-UHFFFAOYSA-N) [probes-drugs.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Neocinchophen Assay Interference
Welcome to the Technical Support Center for Neocinchophen assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the quantification and analysis of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing variable or inconsistent results in my assay. What are the potential causes?
A1: Inconsistent results in this compound assays can stem from several factors. One of the primary considerations is the potential for interference from various sources. These can include metabolites of this compound, cross-reactivity with other compounds in your sample matrix, or issues with the assay methodology itself. It is also crucial to consider the physicochemical properties of this compound, such as its solubility, which can be influenced by the solvent and pH of your assay buffer.
Q2: What are the likely metabolites of this compound that could interfere with my assay?
A2: While specific metabolic pathways for this compound are not extensively documented in recent literature, we can infer potential metabolites based on its structural analog, Cinchophen. Cinchophen is known to be metabolized in the body, with its metabolites being isolated from urine.[1] It is plausible that this compound undergoes similar biotransformation, which could include hydroxylation and other modifications to the quinoline (B57606) ring structure. These hydroxylated metabolites may have similar chemical properties to the parent compound and could potentially cross-react in certain analytical methods, leading to inaccurate quantification.
Q3: How can drug-drug interactions affect my this compound assay?
A3: Drug-drug interactions can significantly impact the metabolism of this compound, leading to altered levels of the parent drug and its metabolites. If a co-administered drug inhibits the metabolic enzymes responsible for this compound clearance, you may observe higher than expected concentrations of this compound. Conversely, if a co-administered drug induces these enzymes, you may see lower levels of this compound and higher levels of its metabolites. This alteration in the metabolic profile can be a major source of assay interference.
Q4: Are there specific analytical methods recommended for this compound to minimize interference?
A4: While specific validated methods for this compound are not abundant in recent literature, general principles for the analysis of quinoline derivatives can be applied. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and quantifying this compound from potential metabolites and other interfering substances. The key is to develop a robust method with appropriate selectivity.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in your sample or assay well.
-
High variability between replicate measurements.
-
Non-linear dose-response curves.
Possible Causes:
-
This compound, like many quinoline derivatives, may have limited aqueous solubility.
-
The solvent used for the stock solution (e.g., DMSO) may not be compatible with the aqueous assay buffer, leading to precipitation upon dilution.
-
The pH of the assay buffer may not be optimal for this compound solubility.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining solubility.
-
pH Adjustment: Investigate the effect of pH on this compound solubility. Adjusting the pH of your buffer may improve solubility, but ensure it remains compatible with your assay's requirements.
-
Use of Solubilizing Agents: Consider the use of excipients or cyclodextrins to enhance aqueous solubility.
Issue 2: Suspected Interference from Metabolites
Symptoms:
-
Overestimation of this compound concentration.
-
Appearance of unexpected peaks in chromatograms.
-
Discrepancy between results from different analytical methods (e.g., immunoassay vs. LC-MS).
Possible Causes:
-
Metabolites of this compound may have similar structural features, leading to cross-reactivity in less specific assays.
-
Metabolites may co-elute with this compound in chromatographic methods if the separation is not optimized.
Solutions:
-
Method Specificity: Employ highly specific analytical methods like LC-MS/MS. The use of mass spectrometry allows for the differentiation of compounds based on their mass-to-charge ratio, providing a higher degree of confidence in the identification and quantification of this compound.
-
Chromatographic Resolution: Optimize your HPLC method to achieve baseline separation between this compound and its potential metabolites. This may involve adjusting the mobile phase composition, gradient, column chemistry, or temperature.
-
Sample Preparation: Utilize sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate this compound from interfering metabolites prior to analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₂ | [2] |
| Molecular Weight | 291.34 g/mol | [2] |
| InChIKey | BUDBHJPMAKXMLD-UHFFFAOYSA-N | [2] |
Experimental Protocols
Protocol 1: General Workflow for HPLC Method Development for this compound Analysis
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for many small molecules.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or acetic acid in water to improve peak shape and ionization in MS detection.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of this compound and to visualize any potential late-eluting impurities or metabolites.
-
Flow Rate: A standard flow rate of 0.5-1.0 mL/min is typically suitable for analytical columns.
-
Detection:
-
UV Detection: Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion of this compound.
-
-
Optimization: Adjust the gradient slope, mobile phase composition, and other parameters to achieve optimal separation of this compound from any interfering peaks.
Visualizations
Caption: Inferred metabolic pathway of this compound.
Caption: General troubleshooting workflow for assay interference.
References
Technical Support Center: Optimizing Neocinchophen Concentration for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Neocinchophen in in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
There is limited specific data available in the public domain regarding a universally recommended starting concentration for this compound. However, based on the known severe hepatotoxicity of its predecessor, Cinchophen, a cautious approach is strongly advised. It is critical to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint.
Q2: How should I determine the optimal, non-toxic concentration of this compound for my cell line?
A cell viability assay is essential to determine the cytotoxic potential of this compound on your specific cell line. This will allow you to identify a concentration range that is effective for your experiment without inducing significant cell death.
Q3: What is the primary mechanism of action for this compound?
While the precise molecular mechanisms of this compound are not extensively documented in readily available literature, it is structurally related to Cinchophen, which was historically used for its analgesic and uricosuric properties. However, Cinchophen was withdrawn from human use due to severe liver toxicity.[1][2][3][4][5][6] It is plausible that this compound shares some mechanistic similarities, including potential anti-inflammatory effects. One of the key pathways often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
Issue 1: High Cell Death Observed Even at Low Concentrations
Possible Cause: Your cell line may be particularly sensitive to this compound-induced cytotoxicity. The historical data on the related compound, Cinchophen, highlights a significant risk of liver damage.[1][2][3][4]
Troubleshooting Steps:
-
Perform a Comprehensive Dose-Response Cytotoxicity Assay: Test a wide range of this compound concentrations, starting from very low (nanomolar range) to higher (micromolar range) concentrations.
-
Determine the IC50 Value: Calculate the half-maximal inhibitory concentration (IC50) to quantify the potency of this compound's cytotoxic effect on your cells.
-
Select a Sub-toxic Concentration: For subsequent functional assays, choose a concentration well below the IC50 value that shows minimal impact on cell viability.
Issue 2: Inconsistent or No Observable Effect of this compound
Possible Cause: The concentration of this compound may be too low to elicit a response in your experimental system, or the compound may have degraded.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is properly prepared and stored to prevent degradation. Light sensitivity is a possibility for similar chemical structures.
-
Increase Concentration Incrementally: Based on your cytotoxicity data, cautiously increase the concentration of this compound in your functional assays.
-
Optimize Incubation Time: The duration of exposure to this compound may be critical. Perform a time-course experiment to identify the optimal incubation period for observing the desired effect.
Experimental Protocols & Data Presentation
Table 1: Hypothetical this compound Cytotoxicity Data (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Human Hepatoma) | MTT Assay | 24 | Data not available |
| RAW 264.7 (Murine Macrophage) | Neutral Red Uptake | 24 | Data not available |
| Primary Human Hepatocytes | LDH Release Assay | 48 | Data not available |
Key Experimental Methodologies
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of cell viability upon exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Assessing Anti-Inflammatory Activity via NF-κB Inhibition (Reporter Assay)
This protocol describes a method to assess the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
Cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate and allow for overnight adherence.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Induction: Stimulate the cells with an appropriate inducer of the NF-κB pathway (e.g., TNF-α). Include an unstimulated control and a vehicle control.
-
Incubation: Incubate the plate for a period sufficient to allow for robust luciferase expression (typically 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a constitutively expressed reporter) and calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Visualizing Key Pathways and Workflows
References
- 1. [Toxic hepatitis from cinchophen: report of 3 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic Hepatitis Due to Cinchophen | MDedge [mdedge.com]
- 3. acpjournals.org [acpjournals.org]
- 4. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinchophen - Wikiwand [wikiwand.com]
- 6. Cinchophen - Wikipedia [en.wikipedia.org]
Technical Support Center: Neocinchophen Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Neocinchophen (ethyl 6-methyl-2-phenylquinoline-4-carboxylate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically synthesized via the Doebner reaction. This is a three-component reaction involving the condensation of an aromatic amine (p-toluidine), an aldehyde (benzaldehyde), and pyruvic acid.[1][2] The reaction is generally catalyzed by an acid.
Q2: What are the main challenges in this compound synthesis?
A2: The primary challenges include achieving high yields, minimizing side-product formation, and managing reaction conditions. Low yields can be a significant issue, particularly with anilines that have electron-withdrawing groups.[1][3][4] Common side reactions in quinoline (B57606) syntheses include the formation of polymeric byproducts and other isomers.[5]
Q3: What are the recommended purification techniques for this compound?
A3: The most common methods for purifying this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).[6][7][8] Recrystallization is a cost-effective method for removing impurities, provided a suitable solvent is found.[7][8][9] Preparative HPLC offers higher resolution for separating closely related impurities.[6][10][11]
Q4: What are typical impurities encountered in this compound synthesis?
A4: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. In Doebner-type reactions, potential side products can include regioisomers and polymeric materials.[5][12] During purification, incomplete removal of starting materials (p-toluidine, benzaldehyde (B42025), pyruvic acid) and the catalyst are also sources of contamination.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | - Sub-optimal Reaction Temperature: The reaction may require heating to proceed efficiently.[13] - Incorrect Reaction Time: The reaction may not have reached completion, or prolonged reaction time could lead to degradation. - Inactive or Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial.[1][12] - Poor Quality of Starting Materials: Impurities in p-toluidine (B81030), benzaldehyde, or pyruvic acid can inhibit the reaction. | - Optimize Temperature: Systematically screen temperatures (e.g., reflux in ethanol). - Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time. - Catalyst Screening: Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, p-TsOH).[12] - Verify Reagent Purity: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of Significant Side Products | - Side Reactions: The Doebner reaction can be prone to side reactions, leading to a complex mixture.[5] - Unfavorable Reaction Conditions: Incorrect temperature or catalyst concentration can promote the formation of byproducts. | - Control Reactant Addition: Slow, dropwise addition of one reactant to the mixture of the others can sometimes minimize side reactions. - Adjust Catalyst Concentration: Optimize the amount of acid catalyst used. - Modify Work-up Procedure: An appropriate aqueous work-up can help remove some polar byproducts. |
| Difficult to Monitor Reaction by TLC | - Co-elution of Spots: Starting materials and product may have similar Rf values in the chosen eluent system. - Streaking of Spots: The compound may be interacting strongly with the silica (B1680970) gel. | - Optimize TLC Eluent: Test different solvent systems with varying polarities (e.g., mixtures of hexane (B92381) and ethyl acetate). - Use a Co-spot: Spot the starting material and the reaction mixture in the same lane to help differentiate between them. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| "Oiling Out" During Recrystallization | - Solution is Too Concentrated: The solution is supersaturated to a point where the product separates as a liquid instead of a solid. - Cooling is Too Rapid: Fast cooling does not allow for proper crystal lattice formation. - Inappropriate Solvent: The chosen solvent may not be ideal for the compound. | - Add More Hot Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. - Slow Cooling: Insulate the flask to ensure a gradual decrease in temperature. - Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., ethanol, ethanol/water).[7] |
| Poor Separation in Preparative HPLC | - Sub-optimal Mobile Phase: The gradient or isocratic mobile phase is not providing enough resolution. - Column Overloading: Injecting too much sample for the column dimensions.[10] - Incorrect Column Chemistry: The stationary phase is not suitable for the separation. | - Optimize Mobile Phase: Develop a robust separation on an analytical scale first. For this compound, a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[6] Adjust the gradient to improve separation. - Reduce Sample Load: Decrease the concentration or injection volume of the sample.[11] - Screen Different Columns: Test columns with different stationary phases if baseline separation cannot be achieved. |
| Low Recovery After Purification | - Product Loss During Transfers: Multiple transfer steps can lead to significant loss of material. - Product Solubility in Cold Recrystallization Solvent: The product may have some solubility even in the cold solvent. - Irreversible Adsorption on Chromatography Column: The compound may be strongly binding to the stationary phase. | - Minimize Transfers: Use a minimal number of vessels. - Optimize Recrystallization: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. Use a minimal amount of ice-cold solvent for washing the crystals.[14] - Modify HPLC Conditions: Add a competing agent to the mobile phase or change the stationary phase. |
Experimental Protocols
Synthesis of this compound (Doebner Reaction)
This is a general procedure and may require optimization.
Materials:
-
p-Toluidine
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Sodium Hydroxide (B78521) solution (for work-up)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in ethanol.
-
Add benzaldehyde to the solution.
-
Slowly add pyruvic acid to the mixture while stirring.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals.
Preparative HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B based on analytical HPLC results.
-
Detection: UV detection at an appropriate wavelength.
-
Fraction Collection: Collect fractions corresponding to the this compound peak and combine them.
-
Post-Purification: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.
Visualizations
Logical Workflow for this compound Synthesis and Troubleshooting
Caption: Workflow for this compound synthesis with integrated troubleshooting logic.
Signaling Pathway of the Doebner Reaction
Caption: Simplified mechanism of the Doebner reaction for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Home Page [chem.ualberta.ca]
- 8. How To [chem.rochester.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. lcms.cz [lcms.cz]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Improving the Stability of Neocinchophen in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of Neocinchophen solutions. Our goal is to equip researchers with the necessary information to ensure the stability and integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: this compound is susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions. The ester functional group in its structure can be cleaved, leading to the formation of 6-methyl-2-phenylquinoline-4-carboxylic acid and ethanol. Maintaining an optimal pH is crucial for its stability.
-
Oxidation: Like many organic molecules, this compound can undergo oxidative degradation. This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation of this compound. This can result in the formation of various degradation products and a loss of potency.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation, leading to faster degradation of the compound.
Q2: My this compound solution appears to be degrading. What are the common signs of degradation?
A2: Degradation of a this compound solution can manifest in several ways:
-
Change in Color or Clarity: A noticeable change in the color of the solution or the formation of precipitates can indicate degradation.
-
Decrease in Potency: A reduction in the measured concentration of this compound over time, as determined by a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC), is a direct indicator of degradation.
-
Appearance of New Peaks in Chromatogram: When analyzing the solution by HPLC, the appearance of new peaks that are not present in a freshly prepared solution suggests the formation of degradation products.
Q3: What is the recommended pH range for maintaining the stability of this compound in an aqueous solution?
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Solution
| Potential Cause | Troubleshooting Step |
| Poor Solubility | This compound has low aqueous solubility. Ensure the concentration in your aqueous solution does not exceed its solubility limit. Consider using a co-solvent system. |
| pH-dependent Solubility | The solubility of this compound and its potential degradation products can be pH-dependent. Verify the pH of your solution and adjust if necessary to a range where the compound is more soluble. |
| Formation of Degradation Products | Degradation can lead to the formation of less soluble byproducts. Analyze the precipitate to identify its composition. This can help in understanding the degradation pathway. |
| Temperature Effects | Solubility can decrease at lower temperatures. If the solution has been stored at a low temperature, gently warm it to see if the precipitate redissolves. |
Issue 2: Rapid Loss of this compound Potency
| Potential Cause | Troubleshooting Step |
| Hydrolysis | The ester linkage in this compound is susceptible to hydrolysis. Measure the pH of your solution. If it is outside the optimal range, adjust it using a suitable buffer system. |
| Oxidation | The quinoline (B57606) ring system can be prone to oxidation. Protect the solution from atmospheric oxygen by purging with an inert gas (e.g., nitrogen or argon) and using sealed containers. Consider the addition of an antioxidant. |
| Photodegradation | This compound may be light-sensitive. Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Incompatible Excipients | Certain excipients in your formulation may be reacting with this compound. Review the compatibility of all components in your solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1][2]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or other suitable organic solvent
-
HPLC grade water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a light source in a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[3]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
After the stress period, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[4][5]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of both polar degradation products and the less polar parent drug. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scans of stressed samples).
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[4][6]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (approximate) |
| Water | Poorly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Propylene Glycol | Likely soluble (to be determined experimentally) |
| Polyethylene Glycol 400 | Likely soluble (to be determined experimentally)[7] |
Table 2: Potential Stabilizers for this compound Solutions
| Stabilizer Type | Example | Mechanism of Action | Considerations |
| Antioxidant | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid | Scavenge free radicals to prevent oxidative degradation.[8][9] | Compatibility with this compound and other formulation components should be evaluated. The antioxidant itself should be stable in the formulation. |
| pH Buffering Agent | Citrate buffer, Phosphate buffer | Maintain the pH of the solution within a range that minimizes hydrolysis. | The buffer species should not catalyze the degradation of this compound. |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | Complex with trace metal ions that can catalyze oxidative degradation. | Concentration should be optimized to be effective without causing other stability issues. |
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Neocinchophen in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of Neocinchophen in cell-based assays. Given the limited publicly available information on the specific molecular targets and off-target profile of this compound, this guide focuses on general best practices and troubleshooting strategies applicable to the investigation of any small molecule with an uncharacterized polypharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a chemical compound historically used as an analgesic and for the treatment of gout.[1] Its precise mechanism of action at the molecular level is not well-documented in publicly available literature. Therefore, when using this compound in cell-based assays, it is crucial to empirically determine its on-target and potential off-target effects within the specific experimental context.
Q2: What are off-target effects and why are they a concern?
Q3: What are the initial signs of potential off-target effects in my cell-based assay?
Common indicators of off-target effects include:
-
Discrepancy between genotype and phenotype: The biological effect observed with this compound treatment is inconsistent with the phenotype observed from genetic knockdown (e.g., siRNA or CRISPR) of the presumed target.
-
Unusual dose-response curve: The dose-response curve may be non-sigmoidal or show effects at concentrations significantly different from the expected potency for the intended target.
-
Cellular toxicity at low concentrations: Significant cytotoxicity is observed at concentrations where the intended target is not expected to be fully engaged.
-
Inconsistent results with structurally distinct compounds: Other molecules believed to target the same protein do not produce the same phenotypic effect.
Q4: How can I proactively mitigate the risk of off-target effects?
Several strategies can be employed:
-
Use the lowest effective concentration: Perform a careful dose-response analysis to identify the minimal concentration of this compound that elicits the desired on-target effect.
-
Employ orthogonal validation methods: Use at least one alternative method to confirm your findings. This could include using a structurally and mechanistically different inhibitor of the same target or using a genetic approach.
-
Characterize the compound in your specific cell line: The off-target profile of a compound can be cell-type specific. It is essential to validate its effects in the cell line(s) used in your experiments.
-
Include appropriate controls: Always include vehicle controls (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to this compound but inactive against the intended target.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Problem 1: High levels of cytotoxicity are observed at concentrations intended to be specific for the target of interest.
| Possible Cause | Troubleshooting Steps |
| Potent off-target activity on a protein essential for cell viability. | 1. Perform a dose-response curve for cytotoxicity: Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to determine the CC50 (50% cytotoxic concentration). 2. Compare CC50 to EC50/IC50: If the CC50 is close to the concentration required for the desired biological effect (EC50 or IC50), it suggests a narrow therapeutic window and potential off-target toxicity. 3. Orthogonal approach: Use a different, structurally unrelated inhibitor for the same target to see if it recapitulates the cytotoxicity. If not, the toxicity is likely an off-target effect of this compound. |
| Compound precipitation at high concentrations. | 1. Visually inspect the culture medium: Look for precipitates after adding this compound. 2. Solubility assessment: Perform a solubility test in your cell culture medium. 3. Adjust solvent and concentration: If solubility is an issue, try lowering the stock concentration or using a different solvent, ensuring the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO). |
Problem 2: The observed cellular phenotype does not match the expected outcome based on the presumed target.
| Possible Cause | Troubleshooting Steps |
| This compound's primary target in the cell is not what was hypothesized. | 1. Target engagement assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to the intended target in your cells. 2. Genetic knockdown/knockout: Compare the phenotype of this compound treatment with the phenotype of cells where the target gene has been knocked down (siRNA) or knocked out (CRISPR). A mismatch suggests off-target effects. |
| Off-target effects are masking or altering the on-target phenotype. | 1. Dose de-escalation: Test lower concentrations of this compound to see if a different, more specific phenotype emerges at concentrations that are less likely to engage off-targets. 2. Rescue experiment: If possible, overexpress a drug-resistant mutant of the intended target. If the phenotype is not rescued, it points towards off-target effects. |
Data Presentation: Hypothetical this compound Activity Profile
Due to the lack of published data, the following table presents a hypothetical selectivity profile for this compound for illustrative purposes. This data is not based on experimental results and should be used as a conceptual guide only.
| Target | IC50 (µM) | Pathway Association | Notes |
| Hypothetical On-Target (e.g., Enzyme A) | 1.5 | Pro-inflammatory Signaling | The intended target for the desired biological effect. |
| Hypothetical Off-Target (e.g., Kinase X) | 8.2 | Cell Cycle Regulation | Potential for cell cycle arrest at higher concentrations. |
| Hypothetical Off-Target (e.g., GPCR Y) | 15.7 | Calcium Signaling | May cause fluctuations in intracellular calcium at higher concentrations. |
| Hypothetical Off-Target (e.g., Ion Channel Z) | 25.0 | Membrane Potential | Potential for cytotoxic effects at very high concentrations. |
Experimental Protocols
1. Dose-Response Curve for Cellular Viability (MTT Assay)
-
Objective: To determine the cytotoxic concentration (CC50) of this compound.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span from well below the expected effective concentration to concentrations likely to cause toxicity. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to its intended target protein in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a specific concentration or a vehicle control for a defined period.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures. The binding of this compound is expected to stabilize its target protein, making it more resistant to heat-induced denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or another protein quantification method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Mandatory Visualizations
Caption: A general experimental workflow for characterizing the effects of this compound.
References
Technical Support Center: Navigating Inconsistent Results in Neocinchophen Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neocinchophen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vivo and in vitro experiments. This compound is a valuable tool for modeling idiosyncratic drug-induced liver injury (IDILI), but its use can be associated with variability in experimental outcomes. This guide aims to help you identify potential sources of inconsistency and provides recommendations to enhance the reproducibility of your results.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
In Vivo Experiments
Question 1: I am observing significant variability in the severity of liver injury (e.g., ALT/AST levels, histological damage) between animals in the same treatment group. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent severity of liver injury in animal models of this compound-induced hepatotoxicity is a common challenge. The idiosyncratic nature of the injury is a key factor, but several experimental variables can be controlled to improve consistency.
Potential Causes and Troubleshooting Steps:
-
Genetic Variability: Different mouse or rat strains can exhibit varying susceptibility to drug-induced liver injury.[1][2] Even within the same strain, there can be individual differences in metabolic enzyme expression and immune responses.
-
Animal Health and Microbiome: The overall health status and gut microbiota of the animals can influence their response to hepatotoxic compounds.
-
Recommendation: Ensure all animals are healthy and free of underlying infections. House animals under specific pathogen-free (SPF) conditions. Be aware that variations in gut microbiota can influence drug metabolism and immune responses.
-
-
This compound Formulation and Administration: The preparation and delivery of this compound can significantly impact its bioavailability and, consequently, its hepatotoxicity.
-
Recommendation:
-
Solvent: this compound is poorly soluble in water.[5] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.[6][7] However, the stability of compounds in DMSO can be affected by water content.[8][9][10] Use high-purity, anhydrous DMSO and prepare fresh solutions for each experiment.
-
Administration Route: The route of administration (e.g., intraperitoneal injection, oral gavage) affects the rate of absorption and first-pass metabolism.[11][12] Intraperitoneal injection is a common method for administering drugs in rodent models.[3][13] Ensure consistent administration technique across all animals.
-
Dose Volume: Administer a consistent volume of the this compound solution relative to the animal's body weight.
-
-
-
Diet and Fasting: The nutritional status of the animals can alter metabolic pathways, including those involved in drug metabolism.
-
Recommendation: Standardize the diet and feeding schedule for all animals. If a fasting period is required before drug administration, ensure its duration is consistent.
-
Question 2: My this compound-treated animals are not showing the expected signs of liver injury, or the results are not reproducible between experiments.
Answer:
A complete lack of or inconsistent induction of liver injury can be frustrating. This often points to issues with the experimental setup or the compound itself.
Potential Causes and Troubleshooting Steps:
-
Compound Purity and Stability: The purity of the this compound used is critical. Impurities may alter its biological activity. This compound stability in solution can also be a factor.
-
Recommendation: Use this compound from a reputable supplier with a certificate of analysis. Store the compound under the recommended conditions (cool, dry, and dark). Prepare fresh solutions for each experiment to avoid degradation.
-
-
Dose-Response Relationship: The dose of this compound required to induce liver injury can be highly variable and may not have a linear dose-response curve.[14]
-
Recommendation: Perform a dose-ranging study to determine the optimal dose for inducing a consistent level of liver injury in your specific animal model and strain.
-
-
Timing of Sample Collection: The peak of liver injury markers can vary. Collecting samples at a suboptimal time point might miss the peak of injury.
-
Recommendation: Conduct a time-course experiment to identify the time point of maximum liver injury (e.g., peak ALT/AST levels) after this compound administration.
-
-
Immune System Priming: Some models of idiosyncratic DILI require a "second hit," such as a low dose of an inflammatory stimulus (e.g., lipopolysaccharide - LPS), to induce a significant immune response and liver injury.[11]
-
Recommendation: If direct administration of this compound is not inducing consistent injury, consider a co-treatment model with a sub-toxic dose of LPS to mimic an inflammatory context.
-
In Vitro Experiments
Question 3: I am seeing inconsistent cytotoxicity or metabolic activity in my hepatocyte cultures treated with this compound.
Answer:
In vitro models offer a more controlled environment but are still subject to variability.
Potential Causes and Troubleshooting Steps:
-
Cell Type and Source: Primary hepatocytes, while being the gold standard, can exhibit significant donor-to-donor variability. Immortalized cell lines like HepG2 may have different metabolic capacities compared to primary cells.[15]
-
Recommendation: If using primary hepatocytes, try to use cells from multiple donors to assess the range of responses. For cell lines, ensure you are using a consistent passage number, as metabolic activity can change over time in culture.
-
-
Metabolic Activation: The hepatotoxicity of this compound is likely mediated by reactive metabolites formed by cytochrome P450 (CYP) enzymes.[15][16][17][18][19] The expression and activity of these enzymes can vary in cultured hepatocytes.
-
Recommendation: Use cell models with known and stable CYP activity. Consider using 3D cell culture models (e.g., spheroids) which can better maintain hepatocyte phenotype and metabolic function.
-
-
Compound Stability and Solubility in Culture Media: this compound may precipitate out of the culture medium, reducing its effective concentration. It may also be unstable in aqueous environments.
-
Recommendation: Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced liver injury?
A1: this compound is thought to cause idiosyncratic drug-induced liver injury (IDILI) through a multi-step process.[20] It is believed to be metabolized by cytochrome P450 (CYP) enzymes into reactive metabolites.[15][16][17][18][19] These reactive metabolites can covalently bind to cellular proteins, forming neoantigens that can trigger an immune response.[4][21] This immune response, coupled with potential direct mitochondrial dysfunction and cellular stress, leads to hepatocyte injury and inflammation.[22][23]
Q2: What are the key signaling pathways implicated in this compound-induced hepatotoxicity?
A2: While pathways specifically for this compound are not extensively detailed in the provided search results, the general mechanisms of DILI involve several key signaling pathways. These include pathways related to cellular stress, apoptosis, and inflammation. The formation of reactive metabolites can lead to oxidative stress, which in turn can activate stress-activated protein kinases (SAPKs) like JNK. The subsequent immune response involves cytokine signaling pathways.
Q3: Are there known genetic factors that influence susceptibility to this compound-induced liver injury?
A3: While specific genetic polymorphisms for this compound susceptibility are not detailed in the provided search results, it is well-established that genetic factors play a significant role in idiosyncratic DILI.[20][21] Variations in genes encoding for drug-metabolizing enzymes (like CYPs) and human leukocyte antigens (HLA) can influence an individual's risk of developing DILI.[21]
Data Presentation
Table 1: Key Biochemical Markers for Assessing this compound-Induced Liver Injury
| Marker | Description | Typical Observation in this compound-Induced Injury |
| Alanine Aminotransferase (ALT) | An enzyme primarily found in the liver; released into the bloodstream upon hepatocyte damage. | Significantly elevated levels.[1][3][13] |
| Aspartate Aminotransferase (AST) | An enzyme found in the liver and other organs; also released upon tissue damage. | Significantly elevated levels.[1][3] |
| Alkaline Phosphatase (ALP) | An enzyme associated with the bile ducts; elevated levels can indicate cholestasis. | May be elevated, particularly in cholestatic injury patterns. |
| Total Bilirubin | A breakdown product of heme; elevated levels indicate impaired liver function and cholestasis. | May be elevated, indicating functional impairment. |
Table 2: Common Histopathological Findings in this compound-Induced Liver Injury
| Finding | Description |
| Hepatocellular Necrosis | Death of liver cells, often observed in the centrilobular region.[1] |
| Inflammatory Cell Infiltration | Accumulation of immune cells (e.g., lymphocytes, neutrophils) in the liver tissue.[1] |
| Steatosis | Accumulation of fat droplets within hepatocytes. |
| Cholestasis | Reduction or stoppage of bile flow, which can lead to bile duct proliferation and bile plugs. |
Experimental Protocols
Protocol 1: General Procedure for Induction of Idiosyncratic Drug-Induced Liver Injury in BALB/c Mice (Adapted from general DILI models)
This protocol is a generalized procedure and may require optimization for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Appropriate syringes and needles for administration
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the animal facility for at least one week before the experiment.[3]
-
This compound Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in anhydrous DMSO.
-
Further dilute the stock solution with sterile PBS to the final desired concentration. The final DMSO concentration should be kept low (typically <5% v/v) to avoid solvent toxicity.
-
Vortex the solution thoroughly to ensure it is well-dissolved.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the this compound solution to be administered.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.[3][13] A typical dose for inducing liver injury with other compounds can range from 50 to 300 mg/kg, but this needs to be optimized for this compound.
-
Administer an equivalent volume of the vehicle (DMSO + PBS) to the control group.
-
-
Monitoring:
-
Monitor the animals for any signs of distress or toxicity.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 24, 48, or 72 hours post-injection, to be optimized), euthanize the mice.
-
Collect blood via cardiac puncture for serum isolation and subsequent biochemical analysis (ALT, AST, etc.).
-
Perfuse the liver with cold PBS and collect liver tissue for histopathological analysis and other molecular assays.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for in vivo this compound studies.
References
- 1. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Potential Hepatoprotective Effects of Allicin on Carbon Tetrachloride-Induced Acute Liver Injury in Mice by Inhibiting Oxidative Stress, Inflammation, and Apoptosis [mdpi.com]
- 4. Immune-Mediated Drug-Induced Liver Injury: Immunogenetics and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CAS 485-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. Synergistic Drug-Cytokine Induction of Hepatocellular Death as an in vitro Approach for the Study of Inflammation-Associated Idiosyncratic Drug Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactoferrin Protects Against Acetaminophen-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-dependent acute liver injury with hypersensitivity features in humans due to a novel microsomal prostaglandin E synthase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Idiosyncratic drug hepatotoxicity: a 2008 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunophenotyping to improve the mechanistic understanding of idiosyncratic drug-induced liver injury: clinical implications and future directions [explorationpub.com]
- 21. researchgate.net [researchgate.net]
- 22. Idiosyncratic drug hepatotoxicity revisited: new insights from mechanistic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC Parameters for Neocinchophen Separation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Neocinchophen. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the HPLC separation of this compound, offering potential causes and actionable solutions in a user-friendly question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I improve the peak symmetry?
A: Peak tailing is a common issue when analyzing quinoline (B57606) derivatives like this compound, often stemming from secondary interactions with the stationary phase. Here are the primary causes and troubleshooting steps:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in the quinoline structure of this compound, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) can protonate the this compound molecule and suppress the ionization of acidic silanol groups, thereby minimizing these secondary interactions.[1]
-
Solution 2: Use of an End-Capped Column: Employing a high-quality, end-capped column minimizes the number of accessible silanol groups, reducing the potential for tailing.
-
Solution 3: Mobile Phase Additives: The addition of a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak shape issues.
-
Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.
-
Q: I am observing peak fronting for my this compound peak. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.
-
-
Column Overload: Similar to peak tailing, injecting an excessive amount of the analyte can also lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
Issue 2: Poor Resolution and Retention Time Variability
Q: I am struggling to achieve adequate resolution between this compound and its impurities or degradation products. What parameters can I adjust?
A: Achieving optimal resolution requires a systematic approach to method development. Consider the following adjustments:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a powerful tool for controlling retention and selectivity.
-
Solution: Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound.
-
Solution: Experiment with different pH values. For basic compounds, a lower pH often leads to better peak shape and can alter selectivity.[1]
-
-
Column Chemistry: The choice of stationary phase is critical for selectivity.
-
Solution: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as a phenyl-hexyl or an embedded polar group (EPG) column. A Newcrom R1 column, a special reverse-phase column with low silanol activity, has also been shown to be effective for this compound separation.[2]
-
-
Temperature: Column temperature can influence selectivity and viscosity of the mobile phase.
-
Solution: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency and reduce analysis time. However, be mindful of the thermal stability of this compound.
-
Q: My retention times for this compound are drifting between injections. What should I investigate?
A: Retention time variability can compromise the reliability of your results. The following are common causes and solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a frequent cause of retention time drift.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or pH shifts can lead to drifting retention times.
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a buffer to maintain a stable pH.
-
-
Pump Performance Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or check valve malfunctions can cause retention time fluctuations.
-
Solution: Degas the mobile phase, purge the pump to remove air bubbles, and perform regular maintenance on pump seals and check valves.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
Data Presentation: Optimizing HPLC Parameters
The following tables summarize the impact of key HPLC parameters on the separation of this compound. This data is intended to serve as a starting point for method development and optimization.
Table 1: Effect of Mobile Phase Composition on this compound Retention and Peak Shape
| % Acetonitrile (in water with 0.1% Phosphoric Acid) | Retention Time (min) | Tailing Factor | Resolution (from impurity) |
| 40% | 12.5 | 1.8 | 1.9 |
| 50% | 8.2 | 1.5 | 2.1 |
| 60% | 5.1 | 1.3 | 2.5 |
| 70% | 3.5 | 1.2 | 2.2 |
Note: Data is illustrative and will vary depending on the specific column and HPLC system used.
Table 2: Influence of Mobile Phase pH on this compound Separation
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Peak Shape |
| 2.5 | 7.8 | 1.2 | Good |
| 4.5 | 7.2 | 1.7 | Tailing |
| 7.0 | 6.5 | 2.1 | Significant Tailing |
Note: Data is illustrative. The pKa of this compound should be considered when optimizing pH.
Experimental Protocols
This section provides a detailed methodology for a stability-indicating HPLC method for this compound, including a forced degradation study protocol.
Protocol 1: Stability-Indicating HPLC Method for this compound
1. Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/Mobile Phase B (70:30)
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL of this compound.
Protocol 2: Forced Degradation Study of this compound
Objective: To demonstrate the specificity of the HPLC method by separating this compound from its potential degradation products generated under various stress conditions. A target degradation of 5-20% is generally recommended.[3][4][5]
1. Preparation of Stock Solution: Prepare a this compound stock solution at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to a final concentration of 0.1 mg/mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 0.1 mg/mL with diluent.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80 °C for 24 hours. Dissolve the stressed solid in diluent to obtain a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours. Dissolve the stressed solid in diluent to obtain a final concentration of 0.1 mg/mL.
3. Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. The chromatograms should show adequate separation of the this compound peak from any degradation product peaks.
Visualizations
Diagram 1: General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Diagram 2: this compound HPLC Method Development Strategy
Caption: A systematic approach to HPLC method development for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. resolvemass.ca [resolvemass.ca]
strategies to reduce Neocinchophen-induced cytotoxicity in cell lines
Welcome to the Technical Support Center for mitigating Neocinchophen-induced cytotoxicity. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Disclaimer: this compound is a derivative of Cinchophen, a compound known to cause severe drug-induced liver injury (DILI).[1] Specific in vitro toxicological data for this compound is limited. Therefore, this guide is based on the established mechanisms of Cinchophen-induced toxicity and general principles of DILI, which are believed to involve oxidative stress and mitochondrial dysfunction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: While direct studies on this compound are scarce, its cytotoxicity is likely mediated by mechanisms similar to other hepatotoxic drugs. The primary proposed pathways include the induction of oxidative stress through the excessive production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2][3] This cascade can damage cellular components, deplete ATP, and ultimately trigger programmed cell death (apoptosis) or necrosis.[3][4]
Q2: Which cell lines are suitable for studying this compound-induced cytotoxicity?
A2: The choice of cell line is critical for relevant DILI studies. Human hepatoma cell lines like HepG2 and HepaRG are commonly used. HepaRG cells are often preferred as they can differentiate into hepatocyte-like cells that express a wider range of drug-metabolizing enzymes (e.g., Cytochrome P450s), offering a model that may more closely mimic in vivo liver metabolism.[5][6] Primary human hepatocytes (PHHs) are considered the gold standard but are limited by availability and variability.[5]
Q3: What are the key signaling pathways involved in this cytotoxic process?
A3: Two critical signaling pathways are often implicated in drug-induced liver injury:
-
c-Jun N-terminal Kinase (JNK) Pathway: Sustained activation of JNK, a stress-activated protein kinase, is a key event in mediating cell death following toxic stimuli and mitochondrial dysfunction.[7][8]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the cellular antioxidant response.[9] Activation of the Nrf2 pathway upregulates the expression of numerous cytoprotective genes that can detoxify ROS and protect the cell from oxidative damage.[5][9]
Q4: What general strategies can be employed to reduce this compound-induced cytotoxicity?
A4: Strategies should target the underlying mechanisms of toxicity. Key approaches include:
-
Co-treatment with Antioxidants: Compounds like N-acetylcysteine (NAC), Vitamin C, and Quercetin can directly scavenge ROS and mitigate oxidative stress.[10]
-
Activation of the Nrf2 Pathway: Using Nrf2 activators such as Sulforaphane or Oltipraz can enhance the cell's intrinsic antioxidant defenses.[9][11]
-
Inhibition of the JNK Pathway: Pharmacological inhibitors of JNK (e.g., SP600125) can block the pro-apoptotic signaling cascade, though potential off-target effects should be considered.[8][12]
Troubleshooting Guide
Q5: I am observing high levels of cell death even at very low concentrations of this compound. What could be wrong?
A5: This issue could arise from several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive. Consider using a more robust cell line or comparing results across multiple cell lines (e.g., HepG2 vs. HepaRG).[6]
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is non-toxic (typically ≤ 0.5%).[13] Always include a vehicle-only control.
-
Suboptimal Culture Conditions: Cells that are overly confluent, nutrient-deprived, or in a state of stress may be more susceptible to chemical insults. Ensure your cells are healthy and in the logarithmic growth phase before treatment.
Q6: My antioxidant co-treatment is not reducing cytotoxicity. Why might this be?
A6: Consider the following possibilities:
-
Timing and Dose: The antioxidant may not be present at a sufficient concentration or for a long enough duration to counteract the ROS burst from this compound. Optimize the pre-incubation time and concentration of your antioxidant.
-
Mechanism is Not Solely Oxidative: While oxidative stress is a major factor, other mechanisms like direct mitochondrial impairment or inhibition of specific enzymes might be at play. The chosen antioxidant may not be sufficient to rescue the cells if these other pathways are dominant.
-
Antioxidant Bioavailability: The antioxidant may not be effectively taken up by the cells.
Q7: My cytotoxicity assay results (e.g., MTT assay) are inconsistent between experiments. How can I improve reproducibility?
A7: Inconsistent results often stem from minor variations in protocol execution.
-
Standardize Cell Seeding: Ensure the same number of viable cells are seeded in each well. Cell density can significantly impact results.[14]
-
Consistent Incubation Times: Adhere strictly to the incubation times for both drug treatment and assay reagent exposure.[14]
-
Assay Interference: The test compound itself might interfere with the assay chemistry (e.g., reducing the MTT reagent directly). Run a cell-free control with your compound and the assay reagent to check for interference.[15]
-
Check for Contamination: Mycoplasma contamination can alter cellular metabolism and response to drugs, leading to unreliable data.
Below is a troubleshooting workflow to help diagnose common experimental issues.
References
- 1. Cinchophen | C16H11NO2 | CID 8593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Oxidative Stress in Mitochondrial Function: Relevance for Liver Function [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neonicotinoids: mechanisms of systemic toxicity based on oxidative stress-mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
addressing variability in animal model response to Neocinchophen
This guide provides troubleshooting advice and frequently asked questions for researchers encountering variability in animal model response to Neocinchophen-induced drug-induced liver injury (DILI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a model for drug-induced liver injury (DILI)?
Q2: What are the common biochemical and histological markers of liver injury in this model?
Successful induction of hepatotoxicity is typically assessed by measuring serum and tissue markers. Key indicators include:
-
Serum Markers: Significant elevations in liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are primary indicators of hepatocellular injury.[2] Increases in Alkaline Phosphatase (ALP) and total bilirubin (B190676) can also be monitored, often indicating cholestatic or mixed patterns of injury.[3]
-
Histopathology: Microscopic examination of liver tissue may reveal signs of injury such as hepatocyte necrosis (cell death), inflammatory cell infiltration, steatosis (fat accumulation), and, in chronic models, fibrosis.[3]
Q3: We are observing high variability in serum ALT/AST levels between animals in the same treatment group. What are the potential causes?
High variability is a known challenge in iDILI models and can stem from a combination of factors. The underlying mechanisms are often multifactorial, involving drug properties, host genetics, and environmental influences.[4] Key contributing factors include:
-
Genetic Background: Different animal strains, and even individual animals within an outbred stock, can have significant genetic differences.[5][6] Polymorphisms in genes encoding for drug-metabolizing enzymes (like Cytochrome P450s), immune response proteins (like HLA genotypes in humans), and cellular defense mechanisms can lead to vastly different responses to the same compound.[7][8]
-
Drug Metabolism: The liver injury is often caused not by the parent drug but by a reactive metabolite.[7][9] The activity of Phase I (e.g., Cytochrome P450) and Phase II (e.g., glutathione (B108866) conjugation) enzymes determines the rate of formation and detoxification of these metabolites.[10] Species, strain, sex, and age can all influence the expression and activity of these enzymes, creating variability.[11][12][13]
-
Immune System Activation: A leading hypothesis for iDILI is that reactive metabolites bind to liver proteins, creating neoantigens that trigger an adaptive immune response, leading to T-cell mediated hepatocyte death.[7][9] The individual animal's immune status and reactivity play a crucial role in whether a significant inflammatory response occurs.
-
Environmental and Host Factors: Numerous other factors can influence the outcome, including the animal's age, sex, diet, stress level, and gut microbiome.[12][14] For instance, fasting can deplete glutathione stores, potentially increasing susceptibility to toxicity.[8][15]
Q4: Are there known differences in susceptibility between animal species or strains?
Yes, species and strain differences are critical determinants of drug toxicity.
-
Species: Rodents like mice and rats are common choices, but they can have different profiles of drug-metabolizing enzymes compared to each other and to humans.[11][15] For example, rats may be less susceptible to some hepatotoxins than mice.[15] The choice of species can significantly impact the translatability of the findings.[13]
-
Strain: Inbred mouse and rat strains exhibit well-documented differences in their responses to drugs and toxins.[5][16][17] For example, C57BL/6J mice may respond differently to a compound than BALB/c or C3H/HeJ mice due to inherent genetic variations.[5] Using inbred strains can help reduce genetic variability within an experimental group compared to outbred stocks like Sprague Dawley or Wistar rats.[18]
Troubleshooting Guide
Problem 1: Inconsistent or No Significant Elevation in Liver Injury Markers
| Potential Cause | Recommended Solution |
| Inappropriate Dose or Route | The dose may be too low to induce injury in the chosen species/strain. The route of administration (e.g., oral gavage vs. intraperitoneal injection) affects absorption and first-pass metabolism.[14] Review literature for similar compounds to establish a starting dose range and consider performing a dose-response pilot study. |
| Incorrect Timing of Sample Collection | The peak of liver injury can be time-dependent. For acute models, injury markers might peak between 12 and 48 hours post-administration and then resolve.[19] Conduct a time-course study (e.g., collecting samples at 12, 24, 48, and 72 hours) to identify the optimal endpoint. |
| Animal Strain Resistance | The selected animal strain may be genetically resistant to this compound-induced toxicity.[16] If possible, test the compound in a different, commonly used strain (e.g., switch from C57BL/6 to BALB/c mice). |
| Low Bioavailability | The compound may not be adequately absorbed. Check the formulation and vehicle used for administration. Ensure proper administration technique (e.g., correct gavage placement). |
Problem 2: High Inter-Animal Variability (Large Standard Deviation)
| Potential Cause | Recommended Solution |
| Use of Outbred Animals | Outbred stocks (e.g., Sprague Dawley rats, Swiss Webster mice) have high genetic heterogeneity, leading to varied responses.[5] Switch to an inbred strain (e.g., C57BL/6 mice, Fischer 344 rats) to ensure a more uniform genetic background.[6] |
| Environmental Stressors | Variations in housing, handling, diet, or light cycles can act as stressors and influence metabolic and immune function.[12][14] Standardize all experimental conditions: ensure consistent light/dark cycles, control for noise, and use the same personnel for handling. Acclimatize animals properly before the experiment begins. |
| Differences in Age or Sex | Age and sex are known to affect drug metabolism and susceptibility to toxicity.[8][12] Use animals from a narrow age range (e.g., 8-10 weeks old) and use only one sex per experiment or include both and analyze them as separate groups. |
| Gut Microbiome Differences | The gut microbiome can influence drug metabolism. Co-house animals for a period before the experiment to help normalize their gut flora. |
Problem 3: Unexpectedly High Mortality Rate
| Potential Cause | Recommended Solution |
| Dose is Too High | The selected dose may be approaching the median lethal dose (LD50) for that species/strain.[20] Reduce the dose by 25-50% and conduct a new pilot study to find a sublethal dose that still induces measurable liver injury. |
| Animal Strain Hypersensitivity | The chosen strain may be exceptionally sensitive to the compound's toxic effects.[16] Consider using a strain known to be more robust or resistant. |
| Off-Target Toxicity | The compound may be causing toxicity in other organs (e.g., kidney, heart), leading to premature death. Perform a broader pathological examination to check for other organ damage. |
Data & Protocols
Quantitative Data Summary
Table 1: Factors Influencing Variability in Animal DILI Models
| Factor | Influence on Response | Key Considerations |
| Species | Affects drug metabolism, absorption, and immune response.[13] | Mice are often used for genetic manipulation, but rats may better model human histopathology for certain toxins.[15] |
| Strain (Genetic Background) | Inbred strains are more uniform; outbred strains show high variability.[5][17] | Choice of strain (e.g., C57BL/6 vs. BALB/c mice; Lewis vs. Fischer 344 rats) can determine susceptibility.[6] |
| Sex | Can influence levels of drug-metabolizing enzymes and immune responses.[8] | Experiments should ideally be conducted in a single sex or block for sex as a variable. |
| Age | Very young animals have underdeveloped metabolic systems; older animals may have altered liver function.[12][14] | Use young adult animals (e.g., 8-12 weeks) for consistency. |
| Diet & Nutritional Status | Fasting can deplete glutathione, increasing susceptibility.[8][15] High-fat diets can induce steatosis, altering the liver's baseline state. | Standardize feeding protocols. Be aware that fasting prior to dosing will increase consistency but may also increase toxicity.[15] |
| Environment | Stress from handling, noise, or housing conditions can impact physiological responses.[12] | Maintain a stable, low-stress environment with a consistent light-dark cycle. |
Table 2: Common Serum Markers for Assessing Hepatotoxicity
| Marker | Abbreviation | Indication of Injury |
| Alanine Aminotransferase | ALT | A specific and sensitive marker of hepatocellular injury.[2] |
| Aspartate Aminotransferase | AST | A marker of hepatocellular injury; also found in other tissues (heart, muscle).[3] |
| Alkaline Phosphatase | ALP | Elevation often indicates cholestasis or biliary obstruction.[3] |
| Total Bilirubin | TBIL | Elevation indicates impaired conjugation or excretion by the liver.[2] |
Generalized Experimental Protocol for an Acute DILI Study
This protocol provides a framework; specific doses and time points for this compound must be optimized through pilot studies.
-
Animal Selection and Acclimatization:
-
Select a single inbred strain and sex of mice (e.g., male C57BL/6J) or rats, aged 8-10 weeks.
-
Acclimatize animals to the facility for at least one week before the experiment. House them under controlled temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to standard chow and water.[21]
-
-
Grouping and Dosing:
-
Randomly assign animals to a vehicle control group and one or more this compound treatment groups (n=6-8 per group).
-
Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Optional: Fast animals for 12-16 hours prior to dosing to reduce variability, but be aware this may increase toxicity.[15]
-
Administer a single dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage).[22]
-
-
Monitoring:
-
Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration) at regular intervals.
-
Record body weights daily.
-
-
Sample Collection (Endpoint):
-
At a predetermined time point (e.g., 24 or 48 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, etc.).
-
Perform euthanasia and perfuse the liver with saline.
-
Collect the entire liver. Weigh it and take sections for histopathological analysis (fix in 10% neutral buffered formalin) and for molecular analysis (snap-freeze in liquid nitrogen).
-
-
Data Analysis:
-
Analyze serum biochemistry data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Score liver histology sections for necrosis, inflammation, and steatosis in a blinded manner.
-
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical mechanism of this compound-induced liver injury.
Caption: Standard experimental workflow for an acute DILI study.
Caption: Troubleshooting decision tree for high model variability.
References
- 1. Pathogenesis of Idiosyncratic Drug-Induced Liver Injury and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Chemically and pharmacologically induced liver toxicity models in experimental animals and observed changes: Chemically and pharmacologically induced liver toxicity models | Rats [ratsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 23 - Responses to Drugs [informatics.jax.org]
- 6. Strain differences between Lewis and Fischer 344 rats in the modulation of dopaminergic receptors after morphine self-administration and during extinction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idiosyncratic Drug-Induced Liver Injury: Mechanistic and Clinical Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors Affecting the Activity of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors Affecting the Activity of Poisons - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 15. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Strain and Sex Differences in Response to Pain and Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain Comparison in Rats Differentiates Strain-Specific from More General Correlates of Noise-Induced Hearing Loss and Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. imrpress.com [imrpress.com]
- 20. Principles of Toxicosis Treatment in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 21. biomedpharmajournal.org [biomedpharmajournal.org]
- 22. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Neocinchophen as a Selective URAT1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neocinchophen's performance as a selective Urate Transporter 1 (URAT1) inhibitor against other established alternatives, supported by available experimental data. This document outlines the mechanism of action, comparative potency, and detailed experimental protocols relevant to the validation of URAT1 inhibitors.
Introduction to URAT1 Inhibition
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout, a painful form of inflammatory arthritis.[1] The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in regulating serum uric acid levels.[2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for reabsorbing approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[2][3] Consequently, inhibiting URAT1 is a primary therapeutic strategy to increase the renal excretion of uric acid and lower serum urate concentrations.[2][3] Clinically used URAT1 inhibitors include drugs like Benzbromarone and Lesinurad.[2] this compound has emerged as a novel and highly potent inhibitor of URAT1, showing significant promise for the treatment of hyperuricemia.[2]
Mechanism of Action: URAT1 Inhibition in the Renal Tubule
URAT1 functions as an anion exchanger, reabsorbing urate from the renal tubule lumen into the epithelial cells in exchange for intracellular anions such as lactate. The reabsorbed uric acid is then transported into the bloodstream via other transporters like GLUT9 on the basolateral membrane. URAT1 inhibitors physically block the transporter, preventing this reabsorption and thereby promoting the excretion of uric acid in the urine.[2][4]
The following diagram illustrates the urate reabsorption pathway and the point of inhibition for drugs like this compound.
Caption: URAT1-mediated uric acid reabsorption and point of inhibition.
Comparative Potency and Selectivity
The efficacy of a URAT1 inhibitor is determined by its potency (a lower IC50 value indicates higher potency) and its selectivity for URAT1 over other renal transporters, such as Organic Anion Transporters (OAT1, OAT3) and ATP-binding cassette super-family G member 2 (ABCG2).[5][6] Off-target inhibition of these transporters can lead to adverse drug-drug interactions and toxicity.[6]
Potency against URAT1
Preclinical data demonstrates that this compound (also identified as URAT1 inhibitor 6 or Compound 1h) is a highly potent inhibitor of human URAT1 (hURAT1), significantly surpassing the potency of established drugs like Lesinurad and Benzbromarone.[2]
| Compound | hURAT1 IC50 (µM) |
| This compound (URAT1 inhibitor 6) | 0.035 |
| Lesinurad | 7.18 |
| Benzbromarone | 0.28 - 0.29 |
| Data compiled from published research.[5][7] |
Selectivity Profile
| Compound | hURAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | OAT4 IC50 (µM) |
| Lesinurad | 3.53 | >100 | >100 | 2.03 |
| Benzbromarone | 0.29 | >100 | >100 | 3.19 |
| Data compiled from published research.[5] |
Lesinurad and Benzbromarone show good selectivity for URAT1 over OAT1 and OAT3.[5] Newer selective urate reabsorption inhibitors are being developed with the aim of having minimal effects on other transporters like ABCG2, OAT1, and OAT3 to reduce off-target effects.[5][8]
Experimental Protocols
Validating the activity of a URAT1 inhibitor relies on robust in vitro assays. The most common method is a cell-based uric acid uptake assay using a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the hURAT1 transporter.[7]
In Vitro hURAT1 Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against hURAT1-mediated uric acid uptake.
1. Materials:
-
Cell Lines: HEK293 cells stably expressing hURAT1 and mock-transfected HEK293 cells (for background control).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer.[7]
-
Substrate: Radiolabeled [¹⁴C]uric acid and unlabeled uric acid.[7]
-
Test Compounds: this compound and reference inhibitors (e.g., Benzbromarone) dissolved in DMSO.
-
Plates: 24- or 96-well cell culture plates.[7]
-
Reagents: Cell lysis buffer, scintillation cocktail.
2. Procedure:
-
Cell Seeding: Seed both hURAT1-expressing and mock-transfected HEK293 cells into multi-well plates at a density to achieve near confluence on the day of the assay (e.g., 2 x 10⁵ cells/well for a 24-well plate). Culture for 24-48 hours at 37°C with 5% CO₂.[7]
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed assay buffer. Add the assay buffer containing the various concentrations of the inhibitor to the respective wells. Pre-incubate for 10-15 minutes at 37°C.[7]
-
Uptake Initiation: Prepare the uptake solution containing a fixed concentration of [¹⁴C]uric acid (e.g., 10-20 µM). Initiate the transport reaction by adding the uptake solution to each well.[7]
-
Incubation: Incubate the plates at 37°C for a defined period within the linear range of uptake (typically 5-10 minutes).[7]
-
Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis & Quantification: Lyse the cells in each well. Transfer the lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
3. Data Analysis:
-
Calculate Percent Inhibition: The percentage of inhibition for each concentration is calculated using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:
-
U = Radioactivity in hURAT1-HEK293 cells with the test compound.
-
Uc = Radioactivity in hURAT1-HEK293 cells with vehicle control.
-
U₀ = Radioactivity in mock-transfected cells (background).[7]
-
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Caption: Workflow for determining the IC50 of a URAT1 inhibitor.
Conclusion
The available data strongly validates this compound as a highly potent inhibitor of the human URAT1 transporter, with an IC50 value in the nanomolar range that is substantially lower than established drugs such as Lesinurad and Benzbromarone.[2] This superior potency indicates its significant potential as a therapeutic agent for hyperuricemia and gout. The described in vitro uric acid uptake assay provides a robust and direct method for confirming this inhibitory activity. To fully establish its selectivity profile, further studies providing quantitative data on this compound's activity against other key renal transporters (OAT1, OAT3, ABCG2) are necessary. Nevertheless, its exceptional potency for URAT1 positions this compound as a promising candidate warranting continued investigation in drug development.
References
- 1. Research Methods and New Advances in Drug–Drug Interactions Mediated by Renal Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A species difference in the transport activities of H2 receptor antagonists by rat and human renal organic anion and cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic renal failure on kidney drug transporters and cytochrome P450 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Neocinchophen and Cinchophen Hepatotoxicity: A Review of Available Evidence
A direct comparative study detailing the quantitative differences in hepatotoxicity between Neocinchophen and Cinchophen (B1669042) is notably absent in the available scientific literature. While both compounds are recognized for their potential to cause liver damage, a head-to-head analysis with supporting experimental data is not documented in the searched resources. This guide, therefore, presents a summary of the individual hepatotoxic profiles of this compound and Cinchophen based on existing research, highlighting the mechanisms and outcomes associated with each.
Overview of Cinchophen-Induced Hepatotoxicity
Cinchophen, a once widely used analgesic and uricosuric agent, was withdrawn from human use due to its association with severe liver injury.[1] The hepatotoxicity of cinchophen is well-documented in historical medical literature, with reports of toxic hepatitis, hepatic necrosis, and a significant mortality rate in affected individuals.[1]
The mechanism underlying cinchophen-induced liver damage is often described as a hypersensitivity or metabolic idiosyncrasy reaction.[1] This suggests that the toxicity is not a predictable, dose-dependent effect but rather an individual's unique response to the drug, likely involving the immune system and the formation of reactive metabolites.
This compound: A Less Toxic Derivative?
Data Presentation: A Gap in Comparative Quantitative Analysis
A key requirement for a comprehensive comparison is quantitative data from head-to-head studies. Unfortunately, the search for such data, including comparative LD50 values, serum levels of liver enzymes (e.g., ALT, AST), and detailed histopathological scoring from concurrent animal or in vitro studies, did not yield any results. The absence of this information prevents the creation of a comparative data table as initially intended.
Experimental Protocols
Detailed experimental protocols for a direct comparative study of this compound and Cinchophen hepatotoxicity are not available due to the lack of such published research. However, a general experimental workflow for assessing drug-induced liver injury can be outlined.
Caption: A generalized workflow for the comparative experimental evaluation of drug-induced hepatotoxicity.
Signaling Pathways in Drug-Induced Hepatotoxicity
Specific signaling pathways for this compound-induced hepatotoxicity are not described in the available literature. For Cinchophen, the mechanism is broadly attributed to hypersensitivity, which implicates immune-mediated pathways. In a more general context of drug-induced liver injury (DILI), several key signaling pathways are known to be involved. A simplified, general model of these pathways is presented below.
Caption: Generalized signaling pathways implicated in drug-induced liver injury.
Conclusion
While this compound was developed as a potentially safer alternative to Cinchophen, the scientific literature accessible through the conducted searches does not contain direct comparative studies to quantitatively support this claim. The hepatotoxicity of Cinchophen is well-established and thought to be idiosyncratic in nature. Without head-to-head experimental data, a definitive comparison of the hepatotoxic profiles of this compound and Cinchophen remains elusive. Future research employing modern toxicological methodologies is necessary to elucidate the relative risks associated with these two compounds. Researchers and drug development professionals should be aware of this data gap when evaluating the safety profiles of quinoline-based therapeutics.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Neocinchophen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Neocinchophen: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and illustrates a logical workflow for their cross-validation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of validated analytical methods for the determination of this compound. These parameters are essential for evaluating the suitability of a method for a specific analytical need, such as routine quality control, stability studies, or pharmacokinetic analysis.
| Validation Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.015 µg/mL | 0.3 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | < 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key steps for each of the three analytical methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug and pharmaceutical dosage forms.
a. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Solution (for a tablet formulation): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength of 254 nm.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at trace levels or in complex matrices.
a. Sample Preparation (with Derivatization):
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method.
-
Working Standard and Sample Preparation: Pipette an appropriate volume of the standard or sample solution into a glass vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
b. GC-MS Conditions:
-
Column: A suitable capillary column for alkaloid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
-
UV-Visible Spectrophotometric Method
This is a simple and rapid method suitable for the quantification of this compound in bulk drug or simple formulations where interference from excipients is minimal.
a. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using a suitable solvent (e.g., methanol or 0.1 N HCl).
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 30 µg/mL by diluting the stock solution with the same solvent.
-
Sample Solution: Prepare the sample solution as described for the HPLC method, ensuring the final concentration falls within the linear range of the assay.
b. Spectrophotometric Analysis:
-
Instrument: A double-beam UV-Visible spectrophotometer.
-
Wavelength Scan: Scan the this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions and determine the concentration of this compound in the sample solution from the linear regression equation.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods. This process ensures that the chosen methods are suitable for their intended purpose and yield comparable results.
Caption: Workflow for cross-validation of analytical methods.
Navigating the Void: A Comparative Guide to the In Vivo Efficacy of Neocinchophen Derivatives
A critical analysis for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative in vivo efficacy data for Neocinchophen derivatives is largely absent in publicly available scientific literature. This guide, therefore, broadens its scope to include the parent compound, Cinchophen, to provide a foundational context for potential efficacy and toxicity. The experimental protocols and data presented are based on established methodologies for non-steroidal anti-inflammatory drugs (NSAIDs) and should be considered illustrative for future research on this compound derivatives.
Introduction
This compound, a derivative of Cinchophen, belongs to the quinoline (B57606) class of compounds, which has a historical association with anti-inflammatory and analgesic properties. Cinchophen itself was introduced in the early 20th century for the treatment of gout and arthritis and showed efficacy in reducing uric acid levels.[1] However, its use in humans was largely abandoned by the 1930s due to severe hepatotoxicity.[1] This historical context casts a long shadow over the development of its derivatives, necessitating a rigorous evaluation of both efficacy and safety. This guide aims to provide a framework for comparing the in vivo efficacy of this compound derivatives by outlining standard experimental protocols, discussing potential mechanisms of action, and presenting a hypothetical data comparison to guide future research.
Efficacy and Toxicity: Insights from Cinchophen
Due to the lack of specific data on this compound derivatives, we turn to its parent compound, Cinchophen, to infer potential therapeutic and adverse effects.
Anti-Inflammatory Activity: Cinchophen was historically used to alleviate the inflammation associated with gout and arthritis.[1] Its mechanism, like other NSAIDs, is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.
Hepatotoxicity: The most significant concern with Cinchophen is its potential to cause severe liver damage.[1] Studies have shown that Cinchophen can lead to a range of liver injuries, from elevated liver enzymes to acute liver failure.[2][3] This toxicity is thought to be mediated by the formation of reactive metabolites that can cause cellular damage and trigger an immune response.[2] Any development of this compound derivatives must, therefore, include comprehensive hepatotoxicity studies.
Hypothetical Comparative Efficacy of this compound Derivatives
The following table is a hypothetical representation of how in vivo data for different this compound derivatives could be structured for easy comparison. The data points are illustrative and not based on actual experimental results.
| Derivative | Chemical Structure | Animal Model | Efficacy (% Inhibition of Edema) | ED₅₀ (mg/kg) | Ulcer Index | ALT (U/L) | AST (U/L) |
| This compound | (Reference) | Carrageenan-induced paw edema (Rat) | 45% | 150 | 2.5 ± 0.4 | 120 ± 15 | 250 ± 25 |
| Derivative A | (Ester modification) | Carrageenan-induced paw edema (Rat) | 60% | 100 | 1.8 ± 0.3 | 80 ± 10 | 180 ± 20 |
| Derivative B | (Amide modification) | Carrageenan-induced paw edema (Rat) | 55% | 120 | 2.1 ± 0.5 | 100 ± 12 | 210 ± 22 |
| Derivative C | (Halogen substitution) | Carrageenan-induced paw edema (Rat) | 70% | 80 | 1.5 ± 0.2 | 60 ± 8 | 150 ± 18 |
| Ibuprofen | (Standard NSAID) | Carrageenan-induced paw edema (Rat) | 65% | 100 | 1.2 ± 0.3 | 45 ± 5 | 110 ± 15 |
ED₅₀: Effective dose causing 50% of the maximum effect. Ulcer Index: A measure of gastric irritation. ALT: Alanine (B10760859) aminotransferase. AST: Aspartate aminotransferase.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are standard in vivo protocols for evaluating the anti-inflammatory efficacy and toxicity of NSAID-like compounds.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Objective: To assess the anti-inflammatory activity of a compound by measuring the reduction of paw edema induced by carrageenan.
Procedure:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Ibuprofen), and test groups receiving different doses of the this compound derivatives.
-
Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of drugs against chronic inflammation.
Objective: To assess the anti-arthritic activity of a compound in a model that shares pathological features with human rheumatoid arthritis.
Procedure:
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the tail or footpad of rats.
-
Drug Administration: Dosing with the test compounds, standard drug (e.g., Methotrexate), and vehicle begins on the day of or a few days after adjuvant injection and continues for a specified period (e.g., 21-28 days).
-
Assessment of Arthritis: The severity of arthritis is evaluated periodically by measuring paw volume, arthritic score (visual assessment of inflammation in multiple joints), and body weight.
-
Biochemical and Histopathological Analysis: At the end of the study, blood samples can be collected for analysis of inflammatory markers (e.g., C-reactive protein, cytokines). Joint tissues are collected for histopathological examination to assess cartilage and bone destruction.
Gastric Ulcerogenicity Assay
A common side effect of NSAIDs is gastric irritation.
Objective: To evaluate the potential of a compound to induce gastric ulcers.
Procedure:
-
Dosing: Rats are fasted overnight and then administered high doses of the test compounds or a standard ulcerogenic NSAID (e.g., Indomethacin).
-
Observation: After a set period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature and examined for the presence of ulcers or hemorrhagic spots. The severity is often scored based on the number and size of the lesions.
Hepatotoxicity Assessment
Given the history of Cinchophen, this is a critical evaluation.
Objective: To assess the potential of a compound to cause liver damage.
Procedure:
-
Dosing: The test compounds are administered to animals (e.g., rats or mice) daily for an extended period (e.g., 7, 14, or 28 days).
-
Blood Analysis: Blood samples are collected at various time points to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.
-
Histopathology: At the end of the study, liver tissues are collected, preserved, and examined under a microscope for signs of cellular damage, inflammation, and necrosis.
Mechanism of Action: The COX Inhibition Pathway
The primary anti-inflammatory mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is inducible and its expression is upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.
The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing side effects like gastric ulcers.
Caption: The cyclooxygenase (COX) inhibition pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of novel anti-inflammatory compounds like this compound derivatives.
Caption: A generalized workflow for preclinical in vivo studies.
Conclusion
The development of this compound derivatives as potential anti-inflammatory agents is hampered by a significant lack of published in vivo efficacy and safety data. The historical precedent of Cinchophen-induced hepatotoxicity necessitates a cautious and thorough approach to the evaluation of any new analogue. This guide provides a framework for researchers by outlining established in vivo experimental protocols for assessing both anti-inflammatory efficacy and key toxicological parameters. Future research should focus on synthesizing novel this compound derivatives with modifications aimed at reducing toxicity while retaining or enhancing anti-inflammatory activity. A systematic in vivo evaluation, following the protocols described herein, will be essential to determine if this class of compounds holds any promise as safe and effective therapeutic agents. The path forward requires a commitment to rigorous, transparent, and comprehensive preclinical testing to navigate the legacy of Cinchophen and unlock any potential benefits of its derivatives.
References
Validating a Biomarker for Neocinchophen Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the activity of Neocinchophen, a compound historically used as an analgesic. The primary mechanism of this compound's pharmacological and toxicological activity is believed to be its antagonism of the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis. This guide will compare this compound's effects on FXR and related downstream targets with other relevant compounds, supported by experimental data and detailed protocols.
Core Mechanism: Farnesoid X Receptor (FXR) Antagonism
This compound's activity is primarily linked to its ability to act as an antagonist to the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism. By antagonizing FXR, this compound disrupts this tightly regulated process, leading to cholestasis, an impairment of bile flow, which is a hallmark of its hepatotoxicity.
A key downstream target of FXR is the Bile Salt Export Pump (BSEP), a transporter protein responsible for pumping bile salts out of hepatocytes. FXR activation normally induces the expression of BSEP. Consequently, this compound's antagonism of FXR is expected to lead to decreased BSEP expression and/or function, resulting in the accumulation of cytotoxic bile acids within liver cells.
Biomarker Comparison: this compound vs. Alternatives
To validate a biomarker for this compound activity, its effects are compared with Z-guggulsterone, a known FXR antagonist, and Ursodeoxycholic acid (UDCA), a therapeutic bile acid that has a different mechanism of action.
| Biomarker Assay | This compound | Z-guggulsterone | Ursodeoxycholic Acid (UDCA) |
| FXR Antagonist Activity (IC50) | Data not available | ~15-17 µM (against CDCA-induced activation)[1] | Not an FXR antagonist |
| BSEP Inhibition (IC50) | Data not available | Antagonizes bile acid induction of BSEP gene[2][3] | Does not inhibit BSEP; may increase bile flow |
| Effect on Serum Bile Acids | Expected to increase | Can modulate bile acid-activated genes[4] | Can alter the composition and reduce the synthesis of certain bile acids[3][5][6] |
| Effect on Serum Bilirubin (B190676) | Expected to increase | Less defined | Can reduce elevated bilirubin levels in certain cholestatic conditions |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
FXR Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit FXR activation by a known agonist.
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. When an FXR agonist is added, it binds to and activates FXR, leading to the transcription of the luciferase gene. The resulting light emission is measured, and an antagonist will reduce this signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Co-transfect cells with an FXR expression plasmid and a pGL4.29[luc2P/CRE/HSE] vector containing an FXR response element using a suitable transfection reagent.
-
Include a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, treat cells with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) in the presence or absence of varying concentrations of this compound or a comparator compound.
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Calculate the percent inhibition of FXR activity by the test compound compared to the agonist-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
BSEP Inhibition Assay (Vesicular Transport Assay)
This assay measures the direct inhibition of the BSEP transporter.
Principle: Inside-out membrane vesicles prepared from cells overexpressing BSEP are used. The uptake of a radiolabeled or fluorescently tagged bile acid substrate (e.g., taurocholate) into the vesicles is measured in the presence and absence of the test compound.
Protocol:
-
Vesicle Preparation:
-
Use membrane vesicles from Sf9 insect cells or HEK293 cells overexpressing human BSEP.
-
-
Transport Assay:
-
Pre-incubate the membrane vesicles with varying concentrations of this compound or a positive control inhibitor (e.g., cyclosporine A).
-
Initiate the transport reaction by adding ATP and a radiolabeled BSEP substrate (e.g., [3H]-taurocholate).
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (uptake in the absence of ATP) from the total uptake.
-
Calculate the percent inhibition of BSEP-mediated transport by the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Measurement of Serum Bile Acids and Bilirubin
These are key in vivo biomarkers of cholestasis.
Protocol:
-
Animal Model:
-
Use a suitable animal model, such as mice or rats.
-
Administer this compound or a control vehicle orally or via intraperitoneal injection for a specified duration.
-
-
Sample Collection:
-
Collect blood samples at designated time points.
-
Separate serum by centrifugation.
-
-
Biochemical Analysis:
-
Measure total serum bile acids using an enzymatic cycling assay kit.
-
Measure total serum bilirubin using a colorimetric assay (e.g., Jendrassik-Grof method).
-
-
Data Analysis:
-
Compare the mean serum bile acid and bilirubin levels between the treatment and control groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: FXR signaling pathway and the antagonistic action of this compound.
References
- 1. Functional analysis of nonsynonymous single nucleotide polymorphisms of multidrug resistance-associated protein 2 (ABCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Neocinchophen and Probenecid in Uricosuric Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two uricosuric agents: Neocinchophen and probenecid (B1678239). While probenecid remains a recognized therapeutic option for hyperuricemia and gout, this compound is a historical compound with limited contemporary data due to significant safety concerns. This document aims to present a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, efficacy, and safety, supported by available experimental data and methodologies.
Executive Summary
Probenecid is a well-characterized uricosuric agent that effectively lowers serum uric acid levels by inhibiting its reabsorption in the kidneys. Its efficacy and safety profile are well-documented through extensive clinical use and research. In contrast, this compound, a derivative of the now-withdrawn drug cinchophen (B1669042), has a history of use as an analgesic and for the treatment of gout. However, its clinical application has been largely abandoned due to the significant risk of severe hepatotoxicity associated with its parent compound.[1] Modern, quantitative data on the efficacy and safety of this compound are scarce, precluding a direct, data-driven comparison with probenecid. This guide, therefore, presents a comparison based on historical context for this compound and robust clinical and experimental data for probenecid.
Mechanism of Action
Both this compound and probenecid exert their primary effect by modulating renal uric acid transport. However, the specifics of their molecular interactions differ, particularly in the level of scientific understanding.
Probenecid: Probenecid primarily acts as a competitive inhibitor of the urate transporter 1 (URAT1), which is located on the apical membrane of proximal tubule cells in the kidney.[2] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By blocking URAT1, probenecid increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[2] Probenecid also interacts with other renal transporters, including organic anion transporters (OATs), which can affect the disposition of other drugs.[3]
This compound: The precise mechanism of action of this compound is not well-elucidated by modern standards. It is presumed to act as a uricosuric agent by inhibiting the renal tubular reabsorption of uric acid. Given its historical context and association with cinchophen, it likely interacts with renal urate transporters, but specific targets like URAT1 and the corresponding inhibitory concentrations (e.g., IC50) have not been well-documented in publicly available literature.
Caption: Probenecid's primary mechanism of action.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and probenecid. The significant disparity in the amount of available data reflects the historical status of this compound and the continued clinical relevance of probenecid.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Probenecid |
| Bioavailability | Data not available | Well-absorbed orally |
| Protein Binding | Data not available | 85-95% |
| Metabolism | Data not available | Hepatic |
| Half-life | Data not available | Dose-dependent (approx. 6-12 hours) |
| Excretion | Data not available | Primarily renal |
Table 2: Efficacy in Hyperuricemia
| Parameter | This compound | Probenecid |
| Clinical Endpoint | Historically used to reduce serum uric acid | Reduces serum uric acid levels |
| Supporting Data | Anecdotal and historical reports | Numerous clinical trials demonstrating efficacy |
| URAT1 IC50 | Data not available | Data available from in vitro studies |
Table 3: Safety and Tolerability
| Adverse Effect Profile | This compound | Probenecid |
| Common Side Effects | Data not available from modern studies | Headache, dizziness, nausea, vomiting, loss of appetite |
| Serious Adverse Events | Associated with severe hepatotoxicity (based on cinchophen data)[1] | Can precipitate gout flares initially, risk of kidney stones, rare hypersensitivity reactions[4] |
| Contraindications | History of liver disease (presumed) | Known hypersensitivity, uric acid kidney stones, initiation during an acute gout attack |
Experimental Protocols
Detailed experimental protocols for this compound are not available in contemporary scientific literature. Therefore, a general protocol for evaluating uricosuric agents is provided, followed by a specific example for probenecid.
General Protocol for In Vivo Evaluation of Uricosuric Activity
This protocol describes a common method used to assess the uricosuric effect of a test compound in a rat model of hyperuricemia.
-
Animal Model: Male Sprague-Dawley rats are typically used. Hyperuricemia is induced by administering a uricase inhibitor, such as potassium oxonate.
-
Drug Administration: The test compound (e.g., this compound) and a positive control (e.g., probenecid) are administered orally or via another appropriate route. A vehicle control group receives the vehicle alone.
-
Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.
-
Biochemical Analysis: Serum and urine uric acid levels are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage change in serum uric acid and the total amount of uric acid excreted in the urine are calculated and compared between the treatment groups and the control group to determine the uricosuric activity.
Caption: In vivo evaluation of uricosuric activity workflow.
In Vitro URAT1 Inhibition Assay for Probenecid
This assay determines the inhibitory effect of probenecid on URAT1-mediated uric acid uptake in a cellular model.
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter.
-
Uptake Assay: The URAT1-expressing cells are incubated with radiolabeled uric acid ([¹⁴C]uric acid) in the presence of varying concentrations of probenecid.
-
Measurement: After a defined incubation period, the cells are washed to remove extracellular radiolabeled uric acid, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of probenecid that inhibits 50% of the URAT1-mediated uric acid uptake (IC50) is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The primary signaling pathway relevant to the uricosuric action of these drugs is the renal handling of uric acid. The diagram below illustrates the key transporters involved and the site of action for uricosuric agents like probenecid.
Caption: Key transporters in renal urate handling.
Conclusion
The comparison between this compound and probenecid is fundamentally a comparison between a historical drug with significant safety concerns and a clinically established therapeutic agent. Probenecid has a well-defined mechanism of action, a predictable pharmacokinetic profile, and a large body of evidence supporting its efficacy in the management of hyperuricemia and gout. While it is not without side effects, its risk-benefit profile is considered acceptable for appropriate patient populations.
This compound, on the other hand, is a relic of a past therapeutic era. The severe hepatotoxicity associated with its parent compound, cinchophen, led to its disuse.[1] The lack of modern scientific investigation into its pharmacology, efficacy, and safety makes it impossible to recommend its use or to conduct a fair, data-driven comparison with probenecid. For researchers and drug development professionals, the story of cinchophen and its derivatives serves as a crucial case study in the importance of thorough toxicological evaluation in drug development. Future research into novel uricosuric agents will undoubtedly continue to build on the mechanistic understanding gained from drugs like probenecid, while prioritizing a favorable safety profile to avoid the pitfalls of historical compounds like this compound.
References
Assessing the Reproducibility of Neocinchophen Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Neocinchophen and Modern Alternatives for Inflammatory Conditions
This compound, a derivative of cinchophen, was historically used for the treatment of inflammatory conditions such as gout and rheumatoid arthritis. However, its use was largely abandoned due to a significant risk of severe hepatotoxicity. This guide aims to provide a comparative analysis of the research findings on this compound, focusing on the reproducibility of data related to its mechanism of action and toxicity. Due to the historical nature of this compound research, a direct assessment of study reproducibility is challenging. Therefore, this guide synthesizes findings from multiple sources to provide a comprehensive overview and compares them with current therapeutic alternatives.
Mechanism of Hepatotoxicity: A Multi-faceted Challenge
The precise mechanisms underlying this compound-induced liver injury are not fully elucidated in a single, comprehensive study. However, by piecing together historical case reports and toxicological data, a plausible multi-mechanistic pathway emerges, consistent with general principles of drug-induced liver injury (DILI).
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed mechanism of this compound-induced liver injury.
Quantitative Data on Toxicity
Obtaining consistent quantitative toxicity data for this compound from historical literature is challenging. The reporting standards and methodologies from the early 20th century differ significantly from modern practices. This section presents a summary of available information and compares it with data for currently used non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparative in vitro Toxicity Data
| Compound | Assay | Cell Line | Endpoint | IC50 / EC50 (µM) | Reference |
| This compound | Various | Primarily animal studies | Hepatotoxicity | Data not consistently reported | Historical literature |
| Diclofenac | Mitochondrial Swelling | Rat Liver Mitochondria | Induction of MPT | ~50 | Various modern studies |
| Ibuprofen | Cell Viability (MTT) | HepG2 | Cytotoxicity | >1000 | Various modern studies |
| Celecoxib | Cell Viability (MTT) | HepG2 | Cytotoxicity | ~75 | Various modern studies |
MPT: Mitochondrial Permeability Transition
Note: The lack of standardized in vitro testing for this compound makes direct IC50 comparisons difficult. The data for modern NSAIDs are derived from numerous reproducible studies.
Experimental Protocols
Detailed experimental protocols from early this compound research are often not available in the published literature. Below are generalized workflows for key toxicological assessments, based on modern standards, which would be necessary to rigorously assess the reproducibility of this compound's toxicity profile.
Experimental Workflow: In Vitro Hepatotoxicity Assessment
Caption: General workflow for in vitro hepatotoxicity assessment.
Experimental Workflow: Animal Model of Drug-Induced Liver Injury
Caption: General workflow for in vivo DILI assessment.
Comparison with Modern Alternatives
Modern treatments for gout and inflammatory arthritis, such as NSAIDs and corticosteroids, have undergone extensive preclinical and clinical testing, with their efficacy and safety profiles well-documented in numerous reproducible studies.
Table 2: Comparative Efficacy and Safety of Anti-inflammatory Agents
| Drug Class | Examples | Efficacy in Gout/Arthritis | Common Adverse Effects | Hepatotoxicity Risk |
| Cinchophen Derivatives | This compound | Effective for pain and inflammation | High risk of severe hepatotoxicity | High and unpredictable |
| NSAIDs | Ibuprofen, Naproxen, Diclofenac | Effective for acute pain and inflammation | GI upset, renal impairment, cardiovascular risk | Low to moderate, generally dose-dependent |
| COX-2 Inhibitors | Celecoxib | Similar efficacy to non-selective NSAIDs | Lower GI risk, potential cardiovascular risk | Lower than non-selective NSAIDs |
| Corticosteroids | Prednisone, Methylprednisolone | Highly effective for severe inflammation | Numerous, especially with long-term use (e.g., osteoporosis, hyperglycemia) | Rare, typically with high doses |
| Colchicine | Colcrys | Effective for acute gout flares | GI distress (nausea, diarrhea), myelosuppression | Rare |
| Uricosuric Agents | Probenecid | Lowers uric acid levels to prevent gout attacks | GI upset, rash, kidney stones | Rare |
| Xanthine Oxidase Inhibitors | Allopurinol, Febuxostat | First-line for gout prevention | Skin rash (can be severe), hypersensitivity reactions | Can occur, but generally low risk |
Conclusion and Recommendations
The available historical data on this compound strongly suggests a high and unpredictable risk of severe, often fatal, hepatotoxicity. Due to the lack of robust and reproducible quantitative data from well-documented studies, a thorough assessment of its research findings according to modern standards is not feasible. The proposed mechanisms of toxicity, including the formation of reactive metabolites, mitochondrial dysfunction, and BSEP inhibition, are consistent with our current understanding of DILI.
In contrast, modern alternatives for the treatment of gout and inflammatory arthritis have well-established efficacy and safety profiles based on extensive and reproducible research. While all medications carry some risk of adverse effects, the risk of severe liver injury with currently approved NSAIDs, corticosteroids, and gout-specific medications is significantly lower and better characterized than that of this compound.
For researchers and drug development professionals, the case of this compound serves as a critical historical example of the importance of rigorous, reproducible toxicological testing. Future research into DILI mechanisms can benefit from understanding the multifaceted hepatotoxicity of compounds like this compound. However, its clinical use is not justifiable given the availability of safer and more extensively studied alternatives.
Comparative Analysis of Neocinchophen's Effect on Different Cell Types: A Data-Deficient Area
The core requirements of providing quantitative data in structured tables, detailed experimental protocols, and specific signaling pathway diagrams for Neocinchophen's differential effects cannot be fulfilled due to the absence of requisite experimental findings. Searches for parameters such as half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, toxicogenomic and proteomic data, and specific mechanistic studies have not yielded the necessary information for a comparative guide.
General Context of Cinchophen-Related Hepatotoxicity
Cinchophen (B1669042) and its derivatives have been associated with drug-induced liver injury (DILI). The general understanding of cinchophen-related hepatotoxicity suggests that metabolic activation of the drug within the liver can lead to cellular stress and damage. One study involving the related compound cinchophen indicated that its toxicity was lower in a cell line expressing the metabolic enzyme CYP3A4 compared to a cell line without it, suggesting a potential detoxification pathway mediated by this enzyme. However, this finding is not specific to this compound and does not provide a comparative view across different cell types.
In Vitro Models for Assessing Drug-Induced Liver Injury
The study of DILI often employs various in vitro models to investigate the cytotoxic and mechanistic effects of compounds on liver cells. These models are crucial for understanding how drugs might cause harm and for screening new drug candidates for potential hepatotoxicity.
A general workflow for assessing drug-induced liver injury in vitro is outlined below. This workflow represents a standard approach that could be applied to study this compound, but it is important to note that specific data from such studies on this compound is not currently available.
Caption: General workflow for in vitro assessment of drug-induced liver injury.
Potential Signaling Pathways in Hepatotoxicity
Drug-induced liver injury can involve a complex interplay of various signaling pathways, often culminating in either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). While no specific pathways have been elucidated for this compound, general pathways implicated in hepatotoxicity include the activation of death receptors, mitochondrial dysfunction leading to the release of pro-apoptotic factors, and the generation of reactive oxygen species (ROS) that cause oxidative stress.
The diagram below illustrates a generalized view of signaling pathways that can lead to hepatocyte injury.
Caption: Generalized signaling pathways implicated in drug-induced hepatocyte injury.
Conclusion
Due to the scarcity of specific experimental data for this compound, a direct comparative analysis of its effects on different cell types is not feasible at this time. The information provided serves as a general overview of the context of cinchophen-related hepatotoxicity and the standard methodologies used to investigate drug-induced liver injury. Further research is required to generate the specific data needed to perform the detailed comparative analysis requested. Researchers, scientists, and drug development professionals interested in the cellular effects of this compound are encouraged to conduct targeted in vitro studies to fill this knowledge gap.
Validating the Therapeutic Potential of Neocinchophen in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the therapeutic potential of Neocinchophen, a quinoline (B57606) carboxylic acid derivative, in preclinical models of pain and inflammation. Due to a lack of specific published preclinical data for this compound, this document leverages data from related quinoline derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs) to provide a comparative analysis. The experimental protocols and data presented herein serve as a guide for designing and interpreting future preclinical studies of this compound.
Introduction to this compound and the Rationale for Preclinical Evaluation
This compound is a derivative of cinchophen, a compound historically used for its analgesic and anti-inflammatory properties. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin (B15479496) synthesis in the inflammatory cascade.[3][4] Preclinical evaluation is a critical step to characterize the efficacy and safety profile of new chemical entities like this compound before they can be considered for clinical development.[5]
This guide will compare the potential anti-inflammatory and analgesic effects of this compound with three widely used NSAIDs:
-
Ibuprofen (B1674241): A non-selective COX inhibitor.[6]
-
Diclofenac: A potent non-selective COX inhibitor.[7]
Comparative Efficacy in Preclinical Models of Inflammation
The carrageenan-induced paw edema model is a standard and well-established in vivo assay to assess the acute anti-inflammatory activity of novel compounds.[9][10]
Data Presentation: Anti-Inflammatory Activity
The following table summarizes representative preclinical data for comparator NSAIDs in the carrageenan-induced rat paw edema model. While specific data for this compound is unavailable, studies on other quinoline derivatives have shown significant inhibition of paw edema.[2]
| Compound | Dose (mg/kg) | Animal Model | Paw Edema Inhibition (%) | Citation |
| Ibuprofen | 30 | Rat | ~55% | [11] |
| Diclofenac | 5 | Rat | ~74% | [12] |
| Celecoxib | 100 | Rat | Comparable to Diclofenac | [13] |
| Quinoline Derivative (Example) | 50 | Mouse | ~68% | [1] |
Comparative Efficacy in Preclinical Models of Analgesia
Thermal and chemical nociceptive models are commonly used to evaluate the analgesic potential of test compounds. The hot plate test assesses central analgesic effects, while the acetic acid-induced writhing test evaluates peripheral analgesic activity.[14][15]
Data Presentation: Analgesic Activity
The table below presents typical results for comparator drugs in standard analgesic models. Various quinoline derivatives have demonstrated significant analgesic effects in these assays.[2][13]
| Compound | Dose (mg/kg) | Animal Model | Test | Efficacy | Citation |
| Ibuprofen | 10-32 | Rat | Acetic Acid Writhing | Significant decrease in writhing | [16] |
| Diclofenac | 10 | Rat | Acetic Acid Writhing | Significant decrease in writhing | [16] |
| Celecoxib | 100 | Mouse | Hot Plate | High anti-nociceptive effect | [13] |
| Quinoline Derivative (Example) | 6.562 | Mouse | Hot Plate & Writhing | High anti-nociceptive effect | [13] |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs involves the inhibition of COX-1 and COX-2 enzymes.[4] In vitro assays are crucial for determining the inhibitory potency (IC50) and selectivity of a compound for these isoforms.[17]
Data Presentation: In Vitro COX Inhibition
The following table summarizes the COX inhibitory activity of comparator drugs. It is hypothesized that this compound, as a quinoline derivative, may also exhibit COX inhibitory activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| Ibuprofen | ~13 | ~344 | ~0.04 | [6] |
| Diclofenac | ~0.08 (ovine) | ~2.75 (human) | ~0.03 | [4] |
| Celecoxib | ~15 | ~0.04 | ~375 | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Procedure:
-
Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound), vehicle (control), or a reference drug (e.g., Diclofenac) is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[9]
Hot Plate Test in Mice
Objective: To assess the central analgesic activity of a test compound.
Procedure:
-
Swiss albino mice (20-25g) are used.
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[14]
-
Each mouse is placed on the hot plate, and the reaction time (latency to lick a hind paw or jump) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound, vehicle, or a reference drug (e.g., Morphine or Celecoxib) is administered.
-
The reaction time is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
An increase in reaction time compared to the control group indicates an analgesic effect.[14]
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.
Procedure:
-
Commercially available COX-1 and COX-2 enzyme kits can be used. These are often colorimetric or fluorometric assays.[18]
-
The assay is typically performed in a 96-well plate format.
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2).
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandin G2 (PGG2) or subsequent products is measured according to the kit's instructions.
-
The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2.
-
The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[4]
Visualizations
Signaling Pathway: Prostaglandin Synthesis and NSAID Inhibition
Caption: NSAID mechanism of action via COX inhibition.
Experimental Workflow: Preclinical Evaluation of an Anti-Inflammatory Drug
Caption: Workflow for preclinical drug evaluation.
Conclusion and Future Directions
While direct preclinical data for this compound is currently limited, the information available for the broader class of quinoline derivatives suggests a promising therapeutic potential for pain and inflammation. The experimental framework and comparative data presented in this guide provide a robust starting point for the systematic evaluation of this compound. Future preclinical studies should focus on generating comprehensive dose-response data in validated in vivo models, elucidating the precise mechanism of action through in vitro assays, and establishing a thorough safety and pharmacokinetic profile. Such studies are essential to validate the therapeutic potential of this compound and determine its viability for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. njppp.com [njppp.com]
- 12. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical comparison of antinociceptive effects between ibuprof...: Ingenta Connect [ingentaconnect.com]
- 17. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Neocinchophen
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Neocinchophen. All personnel must review and adhere to these procedures to mitigate risks and ensure a safe laboratory environment. This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards.
Hazard Identification and Safety Data
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:
-
H413: May cause long lasting harmful effects to aquatic life. [1]
| Hazard Classification | GHS Statement |
| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life.[1] |
| Oral Toxicity | Data not available; handle with caution. |
| Dermal Toxicity | Data not available; handle with caution. |
| Inhalation Toxicity | Data not available; handle with caution. |
| Carcinogenicity | No data available from IARC, NTP, or OSHA. |
Table 1: Summary of Hazard Information for this compound
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn at all times. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before each use and changed immediately if contaminated, torn, or punctured. |
| Body Protection | A lab coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator appropriate for the potential exposure should be used after a formal risk assessment. |
Table 2: Personal Protective Equipment Requirements for Handling this compound
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for safety and environmental protection.
Handling and Storage Protocol
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment and reagents should be readily accessible within the chemical fume hood.
-
Weighing and Transfer:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent inhalation of dust.
-
Use a spatula for transfers and handle the compound gently to minimize dust generation.
-
For solutions, use appropriate volumetric glassware and transfer liquids carefully to avoid splashes.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with all applicable federal, state, and local regulations. Discharging this compound into the sewer system is strictly prohibited due to its aquatic toxicity.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure all waste containers are kept closed when not in use.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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